molecular formula C9H12N2O B1293122 1-cyclopentyl-1H-pyrazole-4-carbaldehyde CAS No. 1170364-22-3

1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1293122
CAS No.: 1170364-22-3
M. Wt: 164.2 g/mol
InChI Key: GIFSSVWQIBHAEI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde (CAS 669050-76-4) is a high-purity chemical intermediate with the molecular formula C₉H₁₂N₂O and a molar mass of 164.20 g/mol. Its structure features a cyclopentyl group at the pyrazole ring's 1-position and a reactive formyl group at the 4-position . This configuration makes it a valuable building block in organic and medicinal chemistry. The aldehyde functionality is a versatile handle for further synthetic elaboration, enabling transformations such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions to form various derivatives . Pyrazole derivatives, in general, are recognized as a pharmacologically important scaffold and are found in compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . As such, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde serves as a critical precursor in the research and development of novel pharmaceuticals and agrochemicals . The compound's mechanism of action in research settings is often attributed to its ability to be converted into molecules that can interact with specific biological targets. The pyrazole core can modulate enzyme activity and receptor function, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition . This compound is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-cyclopentylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O/c12-7-8-5-10-11(6-8)9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSSVWQIBHAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649469
Record name 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170364-22-3
Record name 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopentyl-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

1-cyclopentyl-1H-pyrazole-4-carbaldehyde physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Within this important class of heterocycles, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde emerges as a valuable synthetic intermediate. The aldehyde functional group at the 4-position serves as a versatile handle for a variety of chemical transformations, such as condensations, oxidations, and cross-coupling reactions, allowing for the construction of more complex molecular architectures.[5] This guide provides a detailed overview of the physical properties, spectroscopic profile, synthesis, and handling of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, offering a foundational resource for researchers engaged in organic synthesis and drug discovery.

Compound Identification and Core Physicochemical Properties

Precise identification is critical for any chemical synthesis and characterization workflow. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs.

Table 1: Key Identifiers and Computed Properties

Property Value Source
Molecular Formula C₉H₁₂N₂O -
Molecular Weight 164.21 g/mol -
CAS Number 879487-03-5 -
Canonical SMILES C1CCC(C1)N2C=C(C=N2)C=O -
InChIKey YWMRQKFWRJBCSI-UHFFFAOYSA-N -
Topological Polar Surface Area 34.9 Ų Predicted[6]
Hydrogen Bond Acceptors 2 Predicted[6]

| Hydrogen Bond Donors | 0 | Predicted[6] |

Table 2: Estimated Physical and Chemical Properties

Property Description Rationale / Comparative Data
Physical State Expected to be a solid at room temperature. Many substituted pyrazole-4-carbaldehydes are crystalline solids.[3]
Solubility Insoluble in water; Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, and Methanol.[7][8] This is a common characteristic for pyrazole derivatives of this type.[7]
Stability Stable under standard laboratory conditions; non-hygroscopic. Pyrazole-4-carbaldehyde derivatives are generally stable compounds.[7]

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon) at 2-8°C.[8][9] | Standard procedure for reactive intermediates to prevent degradation. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to verifying the identity and purity of a synthesized compound. The following data represents the expected spectroscopic signatures for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, based on established principles and data from analogous structures.[10]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination in organic chemistry. Spectra are typically recorded in deuterated chloroform (CDCl₃).[11]

Table 3: Predicted ¹H NMR Spectroscopic Data

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO) 9.8 – 10.0 Singlet (s) -
Pyrazole H-3 8.0 – 8.2 Singlet (s) -
Pyrazole H-5 7.9 – 8.1 Singlet (s) -
Cyclopentyl CH (N-CH) 4.8 – 5.2 Quintet ~7.5

| Cyclopentyl CH₂ | 1.6 – 2.2 | Multiplet (m) | - |

Table 4: Predicted ¹³C NMR Spectroscopic Data

Carbon Chemical Shift (δ, ppm)
Aldehyde C=O 184 – 190
Pyrazole C-4 142 – 146
Pyrazole C-3 140 – 144
Pyrazole C-5 132 – 136
Cyclopentyl C-1 (N-CH) 60 – 64
Cyclopentyl C-2/C-5 32 – 35

| Cyclopentyl C-3/C-4 | 23 – 26 |

2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
~2820 and ~2720 C-H (Aldehyde) Stretch
1680 – 1700 C=O (Aldehyde) Stretch
1500 – 1550 C=N (Pyrazole Ring) Stretch

| 2850 – 3000 | C-H (Cyclopentyl) | Stretch |

Synthesis and Purification Protocol

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocycles, making it the premier choice for synthesizing pyrazole-4-carbaldehydes.[1][3] The reaction proceeds via an electrophilic substitution mechanism involving a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF.

Synthetic Workflow: Vilsmeier-Haack Formylation

The synthesis involves two primary stages: the formation of the hydrazone precursor and its subsequent cyclization and formylation.

G A Cyclopentyl Methyl Ketone + Hydrazine B Hydrazone Formation A->B Reflux C Hydrazone Intermediate B->C E Cyclization & Formylation C->E D Vilsmeier Reagent (POCl3 + DMF) D->E Vilsmeier-Haack Reaction F Crude Product E->F G Work-up (Neutralization & Extraction) F->G H Purification (Column Chromatography) G->H I 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde H->I

Caption: Vilsmeier-Haack Synthesis Workflow.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[7]

Step 1: Synthesis of the Hydrazone Precursor

  • To a solution of the starting ketone (e.g., a cyclopentyl-substituted ketone) in ethanol, add an equimolar amount of the appropriate hydrazine derivative.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to obtain the crude hydrazone, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 10 volumes) with stirring.

  • Slowly add the crude hydrazone from Step 1 to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-8 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.[7]

  • The solid product that precipitates is collected by filtration, washed with cold water, and dried.

Step 3: Purification

  • The crude solid is purified by flash column chromatography on silica gel, typically using a solvent system such as petroleum ether/ethyl acetate.[12]

  • Alternatively, recrystallization from a suitable solvent like ethanol or a mixture of DMF and water can be employed to yield the pure 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.[7]

Applications in Drug Development

The pyrazole-4-carbaldehyde scaffold is a privileged starting point for the synthesis of a diverse library of compounds. The aldehyde group allows for:

  • Reductive Amination: To introduce various amine side chains, crucial for modulating solubility and biological target interactions.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the molecular framework.

  • Condensation Reactions: To form Schiff bases, oximes, and hydrazones, which can serve as ligands or be further modified.[13]

  • Oxidation: To generate the corresponding carboxylic acid, which can then be converted into amides or esters, common functional groups in pharmaceutical agents.[14]

Given the established importance of the pyrazole core in drugs like Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity agent), derivatives of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde are promising candidates for screening in various therapeutic areas.[1][2]

Safety and Handling

While a specific safety data sheet for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is not available, data from closely related pyrazole aldehydes provides a strong basis for safe handling procedures.[15][16]

  • Hazard Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[6][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation and inhalation of dust. Prevent contact with skin and eyes.[9]

  • Fire Safety: Use dry chemical, carbon dioxide, or foam extinguishers. Wear self-contained breathing apparatus if necessary.[9]

  • Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the material using non-sparking tools and place it in a suitable container for disposal. Avoid allowing the chemical to enter drains.[9]

Conclusion

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde stands as a synthetically versatile and valuable building block for the development of novel chemical entities. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. This guide provides researchers and drug development professionals with the essential physicochemical, spectroscopic, and safety information required to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

Sources

A Technical Guide to the Structure Elucidation of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the Pyrazole Core

In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a vast array of pharmacologically active agents, exhibiting activities from anti-inflammatory to anti-cancer.[2][3] The specific analogue, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, represents a key synthetic intermediate. The introduction of a cyclopentyl group at the N1 position enhances lipophilicity, a critical parameter in modulating pharmacokinetic properties, while the formyl group at the C4 position provides a versatile chemical handle for further molecular elaboration.[4][5]

This guide provides an in-depth, multi-faceted strategy for the unambiguous structure elucidation of this target molecule. We will move beyond mere data reporting to explore the causal logic behind experimental choices and the synergistic interplay of modern analytical techniques. This document is designed for researchers and drug development professionals, offering a self-validating framework for confirming molecular identity with the highest degree of scientific rigor.

Part 1: The Synthetic Imperative - Accessing the Target Scaffold

A robust analytical characterization begins with a pure substance, which necessitates a reliable synthetic pathway. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich heterocyclic systems like pyrazoles.[2][6][7][8] Its efficacy stems from the generation of the electrophilic Vilsmeier reagent (a chloroiminium salt) in situ from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃). The pyrazole ring, being electron-rich, readily undergoes electrophilic substitution, preferentially at the C4 position, to yield the desired 4-carbaldehyde derivative.[1][6]

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool an anhydrous solution of dimethylformamide (DMF, 3.0 eq.) to 0°C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. The addition must be slow to control the exothermic reaction. Allow the mixture to stir at 0°C for 30-45 minutes to ensure complete formation of the Vilsmeier reagent.[7]

  • Substrate Addition: Dissolve the starting material, 1-cyclopentyl-1H-pyrazole (1.0 eq.), in a minimal amount of anhydrous DMF or another suitable solvent and add it dropwise to the reaction mixture at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]

  • Work-up: Cool the reaction mixture to 0°C and carefully quench by slowly pouring it over crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

G cluster_synthesis Synthetic Workflow Start 1-Cyclopentyl-1H-pyrazole Reaction Vilsmeier-Haack Formylation Start->Reaction Reagents DMF + POCl₃ (Vilsmeier Reagent) Reagents->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Workup->Product

Caption: Synthetic pathway via Vilsmeier-Haack reaction.

Part 2: The Analytical Gauntlet - A Multi-Spectroscopic Approach

The confirmation of a chemical structure is not a linear process but a convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the molecular puzzle. The logical workflow below illustrates how data from Mass Spectrometry, Infrared Spectroscopy, and various Nuclear Magnetic Resonance techniques are integrated for a comprehensive elucidation.

G cluster_workflow Structure Elucidation Workflow cluster_primary Primary Analysis cluster_secondary Secondary Analysis (Connectivity) Synthesis Synthesized Compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR HNMR ¹H NMR Synthesis->HNMR CNMR ¹³C NMR Synthesis->CNMR Confirmation Unambiguous Structure Confirmed MS->Confirmation IR->Confirmation COSY 2D COSY HNMR->COSY HSQC 2D HSQC HNMR->HSQC CNMR->HSQC COSY->Confirmation HSQC->Confirmation

Caption: Integrated workflow for structure confirmation.

Mass Spectrometry (MS): The Molecular Blueprint

Principle: Mass spectrometry provides the most direct evidence of a molecule's mass and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high precision by measuring the mass-to-charge ratio (m/z) to several decimal places.

Experimental Protocol: A dilute solution of the purified compound is introduced into the mass spectrometer, typically via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The instrument is calibrated, and the spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation & Expected Results: The molecular formula for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is C₉H₁₂N₂O. The expected data provides the foundational evidence of the compound's identity.

Analysis Expected Result Rationale & Interpretation
Monoisotopic Mass 164.09496 g/mol Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
HRMS (ESI-TOF) m/z = 165.10224This corresponds to the protonated molecule [M+H]⁺. Observing this exact mass confirms the elemental composition C₉H₁₂N₂O.
Key Fragments m/z = 136, 121, 95Fragmentation provides structural clues. Expected fragments include loss of CO ([M-28]⁺), loss of the cyclopentyl group ([M-67]⁺), or the pyrazole-carbaldehyde core itself.[9]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It is exceptionally useful for identifying carbonyl groups and distinguishing between aldehydes and ketones.[10]

Experimental Protocol: A small amount of the solid sample is analyzed using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A background spectrum is collected, followed by the sample spectrum, over a range of 4000-600 cm⁻¹.

Data Interpretation & Expected Results: The IR spectrum will provide definitive evidence for the key aldehyde functional group and the aromatic pyrazole ring.

Vibrational Mode Expected Absorption (cm⁻¹) Rationale & Interpretation
Aldehyde C-H Stretch ~2820 cm⁻¹ and ~2720 cm⁻¹The presence of these two distinct, medium-intensity peaks is a hallmark of an aldehyde C-H bond and is crucial for distinguishing it from a ketone.[11][12]
Carbonyl C=O Stretch ~1695 - 1705 cm⁻¹A very strong, sharp absorption. The frequency is lower than a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the electron-rich pyrazole ring, which delocalizes electron density and weakens the C=O bond.[11][13]
Aromatic C=C/C=N Stretch ~1400 - 1600 cm⁻¹Multiple bands indicating the stretching vibrations within the pyrazole aromatic ring.[14]
Aliphatic C-H Stretch ~2870 - 2960 cm⁻¹Absorptions corresponding to the sp³ C-H bonds of the cyclopentyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for organic structure elucidation, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: The purified compound (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard, tetramethylsilane (TMS).[15]

2.3.1 ¹H NMR Spectroscopy: Proton Environment and Connectivity

Data Interpretation & Expected Results: The ¹H NMR spectrum maps the unique proton environments in the molecule.

Proton Assignment Expected Shift (δ, ppm) Multiplicity Integration Rationale & Interpretation
Aldehyde (CHO) 9.8 - 10.1Singlet (s)1HThe proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen. It has no adjacent protons, hence it's a singlet.
Pyrazole (H5) 8.0 - 8.2Singlet (s)1HAromatic proton on the pyrazole ring. Its specific shift is influenced by the adjacent nitrogen and the C4-aldehyde group.
Pyrazole (H3) 7.8 - 8.0Singlet (s)1HAromatic proton on the pyrazole ring, typically slightly upfield from H5.
Cyclopentyl (CH-N) 4.8 - 5.2Quintet (quin)1HThe methine proton is significantly deshielded due to its direct attachment to the electronegative pyrazole nitrogen. It is coupled to the four adjacent methylene protons.
Cyclopentyl (-CH₂-) 1.7 - 2.2Multiplet (m)8HThe four pairs of methylene protons on the cyclopentyl ring will appear as complex, overlapping multiplets in the aliphatic region.

2.3.2 ¹³C NMR Spectroscopy: The Carbon Skeleton

Data Interpretation & Expected Results: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Carbon Assignment Expected Shift (δ, ppm) Rationale & Interpretation
Aldehyde (C=O) 185 - 190The carbonyl carbon is the most deshielded carbon in the molecule.
Pyrazole (C5) 138 - 142Aromatic carbon adjacent to two nitrogens.
pyrazole (C3) 130 - 135Aromatic carbon deshielded by adjacent nitrogen.
Pyrazole (C4) 115 - 120The carbon bearing the formyl group.
Cyclopentyl (CH-N) 60 - 65The methine carbon is deshielded by the attached nitrogen atom.
Cyclopentyl (-CH₂-) 25 - 35The aliphatic methylene carbons of the cyclopentyl ring. Due to symmetry, two signals might be observed.

2.3.3 2D NMR: Confirming the Connections

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). We would expect to see strong correlations between the cyclopentyl methine proton (δ ~5.0 ppm) and the adjacent methylene protons (δ ~1.7-2.2 ppm), as well as cross-peaks among the different methylene protons, confirming the integrity of the cyclopentyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This technique provides definitive confirmation for every C-H bond assignment made in the 1D spectra.

G cluster_nmr Key 2D NMR Correlations (HSQC & COSY) H_Aldehyde CHO δ ~9.9 ppm C_Aldehyde C=O δ ~187 ppm H_Aldehyde->C_Aldehyde HSQC H_Pyrazole H3/H5 δ ~7.9, 8.1 ppm C_Pyrazole C3/C5/C4 δ ~132, 140, 118 ppm H_Pyrazole->C_Pyrazole HSQC H_Methine CH-N δ ~5.0 ppm C_Methine CH-N δ ~62 ppm H_Methine->C_Methine HSQC H_Methylene -CH₂- (x4) δ ~1.7-2.2 ppm H_Methine->H_Methylene COSY C_Methylene -CH₂- (x2) δ ~25-35 ppm H_Methylene->C_Methylene HSQC

Caption: Visualization of key 2D NMR correlations.

Conclusion: A Unified and Validated Structural Assignment

The structure elucidation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a process of convergent validation. High-resolution mass spectrometry establishes the correct elemental formula, C₉H₁₂N₂O. Infrared spectroscopy provides unequivocal evidence for the key aldehyde functional group (C=O at ~1700 cm⁻¹, C-H at ~2720/2820 cm⁻¹) and the aromatic pyrazole core. Finally, a complete NMR analysis, including ¹H, ¹³C, and 2D experiments, pieces together the entire molecular architecture. The characteristic chemical shifts and coupling patterns confirm the presence and connectivity of the cyclopentyl ring, the 1,4-disubstituted pyrazole, and the terminal aldehyde group. Each piece of spectroscopic data corroborates the others, leading to a single, unambiguous structural assignment with the highest level of scientific confidence. This rigorous, multi-technique approach ensures the integrity of the molecule for its subsequent use in research and development.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-146. Available at: [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 7955-7989. Available at: [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available at: [Link]

  • Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Singh, R., & Kaur, H. (2019). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 35(1), 1-13. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. [Table]. Available at: [Link]

  • Borys, R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Shepler, B. (2019, July 14). Spectroscopic analysis of aldehydes and ketones. [Video]. YouTube. Available at: [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(3), 263-275. Available at: [Link]

  • Bagdonas, H., et al. (2016). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2016(4), M913. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). Available at: [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. [Supplementary Material]. Available at: [Link]

  • Lokhande, P. D., et al. (2007). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and its Spectroscopic Implications

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde possesses a unique combination of a five-membered aromatic pyrazole ring, a saturated cyclopentyl substituent at the N1 position, and an aldehyde functional group at the C4 position. Each of these structural features will give rise to distinct and predictable signals in various spectroscopic analyses. Understanding the interplay of these features is crucial for a complete structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts, multiplicities, and coupling constants (J) for the protons of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, assuming a deuterated chloroform (CDCl₃) solvent.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.0Singlet (s)N/A
Pyrazole H-58.0 - 8.2Singlet (s)N/A
Pyrazole H-37.8 - 8.0Singlet (s)N/A
Cyclopentyl CH (N-CH)4.8 - 5.2Quintet~7-8
Cyclopentyl CH₂1.6 - 2.2Multiplet (m)N/A
Interpretation of the Predicted ¹H NMR Spectrum
  • Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded, appearing as a sharp singlet in the 9.8-10.0 ppm region due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.

  • Pyrazole Protons: The two protons on the pyrazole ring (H-3 and H-5) are in different chemical environments and are expected to appear as distinct singlets. The H-5 proton is generally more deshielded than the H-3 proton in N-substituted pyrazoles. Neither proton has an adjacent proton to couple with, hence they appear as singlets.

  • Cyclopentyl Protons: The methine proton of the cyclopentyl group directly attached to the pyrazole nitrogen is expected to be deshielded and appear as a quintet due to coupling with the four adjacent methylene protons. The remaining eight methylene protons of the cyclopentyl ring will likely appear as a complex multiplet in the upfield region.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms it is bonded to.

Predicted ¹³C NMR Data

The table below presents the predicted chemical shifts for the carbon atoms of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde in CDCl₃.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)185 - 190
Pyrazole C-5138 - 142
Pyrazole C-3130 - 135
Pyrazole C-4115 - 120
Cyclopentyl C-1 (N-CH)60 - 65
Cyclopentyl C-2, C-532 - 36
Cyclopentyl C-3, C-424 - 28
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon and will appear at the lowest field, typically in the 185-190 ppm range.

  • Pyrazole Carbons: The three carbon atoms of the pyrazole ring will have distinct chemical shifts. The C-5 and C-3 carbons will be in the aromatic region, while the C-4 carbon, being attached to the electron-withdrawing aldehyde group, will also be in this region but at a slightly different shift.

  • Cyclopentyl Carbons: The methine carbon of the cyclopentyl group attached to the nitrogen will be deshielded compared to the other cyclopentyl carbons. The methylene carbons will appear in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Utilize a spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups.

Predicted IR Absorption Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (aldehyde)2820-2850 and 2720-2750Medium
C=O stretch (aldehyde)1680 - 1700Strong
C=N and C=C stretch (pyrazole)1500 - 1600Medium to Strong
C-H stretch (cyclopentyl)2850 - 2960Strong
C-H bend (cyclopentyl)1450 - 1470Medium
Interpretation of the Predicted IR Spectrum
  • Aldehyde Group: The most characteristic absorption will be the strong C=O stretching band between 1680 and 1700 cm⁻¹. Additionally, two weaker C-H stretching bands for the aldehyde proton are expected around 2830 cm⁻¹ and 2730 cm⁻¹, the latter being a particularly good indicator of an aldehyde.

  • Pyrazole Ring: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole ring will give rise to absorptions in the 1500-1600 cm⁻¹ region.

  • Cyclopentyl Group: The C-H stretching vibrations of the cyclopentyl group will result in strong absorptions just below 3000 cm⁻¹, and the C-H bending vibrations will be observed around 1460 cm⁻¹.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be placed between two salt plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecular structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 164.09 (for C₉H₁₂N₂O)

  • Major Fragments (predicted):

    • m/z = 135: [M - CHO]⁺ (loss of the formyl group)

    • m/z = 95: [M - C₅H₉]⁺ (loss of the cyclopentyl group)

    • m/z = 69: [C₅H₉]⁺ (cyclopentyl cation)

    • m/z = 67: [C₄H₃N₂]⁺ (pyrazole ring fragment)

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak at m/z 164 will confirm the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern will be indicative of the structure. The loss of the formyl group (29 amu) and the cyclopentyl group (69 amu) are expected to be prominent fragmentation pathways. The observation of a fragment at m/z 69 would strongly suggest the presence of a cyclopentyl substituent.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, which is useful for structural elucidation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Connections: Spectroscopic Data and Molecular Structure

The following diagrams illustrate the relationships between the molecular structure of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde and its expected spectroscopic signatures.

G cluster_mol 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol Structure HNMR ¹H NMR mol->HNMR Proton Environments CNMR ¹³C NMR mol->CNMR Carbon Skeleton IR IR mol->IR Functional Groups MS MS mol->MS Molecular Weight & Fragments

Caption: Relationship between molecular structure and spectroscopic techniques.

G cluster_workflow General Spectroscopic Analysis Workflow start Sample of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde prep Sample Preparation (Dissolution/Pelletizing) start->prep nmr NMR Analysis (¹H and ¹³C) prep->nmr ir IR Analysis prep->ir ms MS Analysis prep->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data

Caption: A typical workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have established a clear set of expected spectral features. This information will be invaluable for researchers in confirming the synthesis of this molecule and for its characterization in various applications. The provided experimental protocols offer a standardized approach to acquiring high-quality data for this and similar compounds.

References

  • PubChem. 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

  • El-Metwally, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

An In-Depth Technical Guide to the ¹H NMR Analysis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of interest to researchers in medicinal chemistry and materials science. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a high-fidelity predicted analysis grounded in established spectroscopic principles and data from structurally analogous compounds. The methodologies and interpretations herein are designed to serve as a robust framework for researchers verifying the synthesis and purity of this and similar pyrazole derivatives.

Part 1: Foundational Principles for Spectral Interpretation

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align in an external magnetic field and can be excited by radiofrequency radiation. The precise frequency at which a proton resonates, its "chemical shift" (δ), is exquisitely sensitive to its local electronic environment.[1] This allows us to distinguish between chemically non-equivalent protons within a molecule.

For 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, we can anticipate four distinct proton environments, each with characteristic chemical shifts:

  • Aldehyde Proton (-CHO): This proton is directly attached to a carbonyl carbon. The strong electron-withdrawing nature and magnetic anisotropy of the C=O bond cause significant "deshielding," shifting its resonance to a far downfield region of the spectrum.[1]

  • Pyrazole Ring Protons (H3 & H5): The pyrazole ring is an aromatic heterocycle. Protons attached to this ring (at positions 3 and 5) reside in a deshielded environment due to the ring current effect. Their chemical shifts are further influenced by the electronic effects of the adjacent nitrogen atoms and the substituent at the 4-position (the aldehyde group).

  • N-Cyclopentyl Methine Proton (N-CH): This single proton is directly bonded to a nitrogen atom of the pyrazole ring. The electronegativity of nitrogen deshields this proton relative to a standard alkane C-H, causing a downfield shift into the 4.5-5.5 ppm range.

  • Cyclopentyl Methylene Protons (-CH₂-): The remaining eight protons of the cyclopentyl group are in a saturated, aliphatic environment. They are expected to resonate in the upfield region of the spectrum. Due to the puckered, non-planar conformation of the cyclopentane ring, these protons can exhibit complex splitting patterns.[2]

A second critical feature of ¹H NMR is spin-spin coupling , where the magnetic field of one proton influences the resonance of its neighbors on adjacent atoms. This interaction causes signals to split into multiplets, and the spacing between the lines of these multiplets, the coupling constant (J) , provides direct evidence of proton connectivity.[3]

Part 2: Experimental Protocol for Data Acquisition

This section outlines a self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound. The causality behind each step is explained to ensure technical rigor.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde directly into a clean, dry NMR tube. Precision is key for accurate integration and potential concentration-dependent studies.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its excellent solubilizing power for a wide range of organic compounds and its minimal interference in the spectrum.[2]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point for the chemical shift scale.[1][2]

    • Cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. The field homogeneity is then optimized through a process called "shimming" to maximize spectral resolution.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees. A non-90-degree pulse allows for a shorter relaxation delay and faster data acquisition.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans. Signal-to-noise ratio improves with the square root of the number of scans.

      • Spectral Width: 0-12 ppm. This range comfortably encompasses all expected proton signals.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm).

    • Integrate the signals to determine the relative ratio of protons corresponding to each peak.

Workflow Diagram

The entire process, from sample preparation to final analysis, is summarized in the following workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample vortex->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign interpret Interpret Structure assign->interpret

Caption: Experimental workflow for ¹H NMR analysis.

Part 3: Spectral Data Analysis and Interpretation

The following analysis is based on a predicted ¹H NMR spectrum, derived from established chemical shift theory and data from analogous compounds such as 1-cyclopropyl-1H-pyrazole-4-carbaldehyde and the parent 1H-pyrazole-4-carbaldehyde.[2][4]

Molecular Structure with Proton Assignments

Caption: Structure of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
SignalChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
1~ 9.921HSinglet (s)-H-CHO
2~ 8.151HSinglet (s)-H5
3~ 8.081HSinglet (s)-H3
4~ 4.951HQuintet (quint)~ 7.5
5~ 2.20 - 2.054HMultiplet (m)-Hβ, Hβ'
6~ 1.95 - 1.704HMultiplet (m)-
Detailed Signal Interpretation
  • Signal 1 (δ ~ 9.92 ppm, 1H, s): This singlet is unambiguously assigned to the aldehyde proton (H-CHO) . Its position far downfield is a classic diagnostic feature, resulting from the strong deshielding effect of the carbonyl group. It appears as a singlet because it has no adjacent protons within a three-bond distance to couple with.

  • Signal 2 (δ ~ 8.15 ppm, 1H, s): This signal is assigned to the pyrazole proton at position 5 (H5) . It is significantly deshielded due to the aromatic ring current and the electron-withdrawing effects of the adjacent ring nitrogen (N1) and the aldehyde group at C4. It is predicted to be a singlet as the four-bond coupling (⁴J) to H3 is typically very small or zero in pyrazole systems.

  • Signal 3 (δ ~ 8.08 ppm, 1H, s): Assigned to the pyrazole proton at position 3 (H3) , this signal also appears in the aromatic region. It is slightly upfield relative to H5 because it is further from the strongly electron-withdrawing aldehyde group. Like H5, it appears as a singlet.

  • Signal 4 (δ ~ 4.95 ppm, 1H, quint): This multiplet corresponds to the methine proton of the cyclopentyl group (Hα) , which is directly attached to the pyrazole nitrogen. Its downfield shift compared to typical alkanes is due to the deshielding effect of the electronegative nitrogen atom. It is predicted to be a quintet because it is coupled to the four neighboring protons on the two β-carbons (n+1 rule, 4+1=5), assuming their coupling constants are similar.

  • Signals 5 & 6 (δ ~ 2.20 - 1.70 ppm, 8H, m): These overlapping multiplets in the aliphatic region are assigned to the remaining eight protons of the cyclopentyl ring (Hβ, Hβ', and Hγ) . The protons on the same carbon atom (geminal) and on adjacent carbon atoms (vicinal) will couple with each other, leading to complex, overlapping signals that are often difficult to resolve into simple first-order patterns. The Hβ protons are expected to be slightly further downfield than the Hγ protons due to their closer proximity to the electron-withdrawing pyrazole ring.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for the structural confirmation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. The key diagnostic signals include a singlet for the aldehyde proton around 9.9 ppm, two distinct singlets for the pyrazole protons above 8.0 ppm, a characteristic downfield quintet for the N-CH methine proton near 4.9 ppm, and complex multiplets for the remaining cyclopentyl protons in the 1.7-2.2 ppm range. The integration of these signals in a 1:1:1:1:8 ratio confirms the proton count for each unique environment. This detailed analysis, grounded in fundamental principles, serves as an authoritative guide for researchers engaged in the synthesis and characterization of novel pyrazole-based compounds.

References

  • PubChem. 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Doc Brown's Chemistry. Cyclopentane low high resolution H-1 proton nmr spectrum. [Link]

  • PubChem. 1-Cyclopropyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectra of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] In the absence of publicly available experimental spectra, this guide establishes a robust predictive framework for the ¹³C NMR chemical shifts of this molecule. By dissecting the constituent functional groups—the N-cyclopentyl group, the pyrazole ring, and the 4-carbaldehyde moiety—we present a detailed theoretical spectrum. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also a detailed experimental protocol for acquiring such data, ensuring a self-validating system for structural elucidation.

Introduction: The Structural Significance of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities.[1] The pyrazole scaffold is a cornerstone in the design of numerous therapeutic agents. The introduction of a cyclopentyl group at the N1 position and a carbaldehyde at the C4 position creates a molecule with specific steric and electronic properties, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[4] It provides detailed information about the carbon framework, including the number of non-equivalent carbons, their hybridization state, and their electronic environment. For a novel or sparsely documented compound like 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a thorough understanding of its expected ¹³C NMR spectrum is crucial for reaction monitoring, quality control, and final product characterization.

This guide will first lay out a detailed, field-proven protocol for the acquisition of a high-quality ¹³C NMR spectrum. Subsequently, it will delve into a predictive analysis of the chemical shifts, drawing upon established principles of NMR spectroscopy and data from analogous structures.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol is designed to yield a high-resolution ¹³C NMR spectrum of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation: The Foundation of a Clean Spectrum

The quality of the NMR spectrum is fundamentally dependent on the purity and preparation of the sample.

  • Step 1: Purity Assessment. Ensure the sample of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is of high purity (ideally >95%). Impurities will introduce extraneous peaks, complicating spectral interpretation. Purification can be achieved through column chromatography or recrystallization.

  • Step 2: Solvent Selection. Choose a deuterated solvent that completely dissolves the sample. For pyrazole derivatives, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[5] CDCl₃ is often preferred due to its relatively simple solvent signal (a triplet at ~77 ppm). DMSO-d₆ is a more polar option if solubility in CDCl₃ is limited.[6]

  • Step 3: Concentration. Dissolve 10-20 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration range is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Step 4: Homogenization. Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube. The presence of solid particles will lead to broadened spectral lines.

NMR Spectrometer Setup and Data Acquisition

These steps are based on a standard 400 MHz NMR spectrometer, but are adaptable to other field strengths.[7]

  • Step 1: Instrument Tuning and Shimming. Before data acquisition, the spectrometer probe must be tuned to the ¹³C frequency, and the magnetic field homogeneity (shimming) must be optimized to ensure sharp, symmetrical peaks.

  • Step 2: Acquisition Parameters.

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program) should be used. This removes C-H coupling, resulting in a spectrum with a single peak for each unique carbon atom.

    • Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient for most organic molecules, encompassing the expected chemical shifts for aliphatic, aromatic, and carbonyl carbons.[8]

    • Acquisition Time (AT): An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons that have longer relaxation times.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR.[9] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Step 3: Data Processing.

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale using the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Predictive Analysis of the ¹³C NMR Spectrum

The structure of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde contains nine unique carbon atoms. The predicted chemical shifts for each carbon are based on established ranges for the respective functional groups.[9][10][11]

Molecular Structure and Carbon Numbering

Caption: Molecular structure of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde with carbon numbering.

Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Carbon Atom Functional Group Predicted Chemical Shift (δ, ppm) Rationale
C_aldAldehyde Carbonyl185 - 195The carbonyl carbon of an aldehyde is highly deshielded due to the electronegativity of the oxygen atom and typically appears in this downfield region.[10][11]
C3Pyrazole Ring138 - 145This is a methine carbon in the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the electron-withdrawing aldehyde group.
C4Pyrazole Ring115 - 125This is a quaternary carbon attached to the aldehyde group. Its chemical shift is influenced by the surrounding heteroatoms and the substituent.
C5Pyrazole Ring130 - 138This is a methine carbon in the pyrazole ring, adjacent to the nitrogen atom bearing the cyclopentyl group.
C1'Cyclopentyl (CH)55 - 65This methine carbon is directly attached to a nitrogen atom, which causes a significant downfield shift.
C2', C5'Cyclopentyl (CH₂)30 - 38These methylene carbons are in the beta position relative to the nitrogen atom.
C3', C4'Cyclopentyl (CH₂)22 - 28These methylene carbons are in the gamma position relative to the nitrogen atom and are expected to be the most shielded of the cyclopentyl carbons.
Discussion of Predicted Spectrum
  • Aldehyde Carbon (C_ald): The most downfield signal, appearing between 185 and 195 ppm, will be unambiguously assigned to the aldehyde carbonyl carbon.[10] This peak will likely be of lower intensity due to it being a quaternary carbon with a long relaxation time.

  • Pyrazole Ring Carbons (C3, C4, C5): The three carbons of the pyrazole ring will appear in the aromatic/heteroaromatic region. C4, being a quaternary carbon, is expected to have a lower intensity. The precise assignment of C3 and C5 may require more advanced NMR techniques such as a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe correlations to the pyrazole protons.

  • Cyclopentyl Group Carbons (C1', C2'/C5', C3'/C4'): The cyclopentyl group will give rise to three distinct signals due to symmetry. The C1' carbon, directly attached to the nitrogen, will be the most deshielded of the aliphatic carbons. The C2' and C5' carbons are equivalent, as are the C3' and C4' carbons, and will appear as two separate signals in the aliphatic region.

Visualization of the Experimental Workflow

The logical flow of the experimental and analytical process can be visualized as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Purity Purity Assessment (>95%) Dissolution Dissolution in Deuterated Solvent Purity->Dissolution Homogenization Homogenization Dissolution->Homogenization Tuning Tuning and Shimming Homogenization->Tuning Acquisition Set Acquisition Parameters Tuning->Acquisition Scanning Data Acquisition (≥1024 scans) Acquisition->Scanning Processing Fourier Transform & Phasing Scanning->Processing Referencing Referencing to Solvent/TMS Processing->Referencing Analysis Peak Assignment & Structural Confirmation Referencing->Analysis

Caption: Workflow for ¹³C NMR analysis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Potential Challenges and Troubleshooting

  • Low Solubility: If the compound exhibits poor solubility in CDCl₃, DMSO-d₆ should be used. Warming the sample gently may also aid dissolution.

  • Broad Peaks: Broad spectral lines can result from poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shimming the instrument and ensuring sample purity can address these issues.

  • Low Signal-to-Noise: The low natural abundance of ¹³C necessitates a sufficient number of scans. If the signal-to-noise ratio is poor, increase the number of scans or prepare a more concentrated sample.

  • Ambiguous Peak Assignment: For definitive assignment of the pyrazole ring carbons, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC will be invaluable.

Conclusion

This technical guide provides a comprehensive predictive framework and a detailed experimental protocol for the ¹³C NMR analysis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. By understanding the expected chemical shifts and adhering to a robust experimental methodology, researchers can confidently utilize ¹³C NMR for the structural elucidation and purity assessment of this important synthetic intermediate. The combination of predictive analysis and a self-validating experimental protocol ensures a high degree of scientific integrity in the characterization of this and related molecules.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Claramunt, R. M., et al. (2006). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 44(8), 819-822.
  • Fustero, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245.
  • ChemHelp ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1388-1407.
  • SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Begtrup, M., et al. (1991). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 29(11), 1053-1060.
  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Oriental Journal of Chemistry. (2024). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]

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A Technical Guide to the Infrared Spectroscopic Analysis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectrum of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and understanding the vibrational properties of its derivatives is crucial for structural elucidation, purity assessment, and quality control in synthetic and medicinal chemistry workflows.[1][2][3] This document will detail the theoretical underpinnings of the expected IR absorptions, present a predictive analysis of the spectrum, and provide a standardized protocol for acquiring high-quality data using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

Introduction to the Vibrational Landscape of a Substituted Pyrazole

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms involved, the type of chemical bond (single, double, triple), and the overall molecular structure. The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a molecule comprised of three key structural motifs, each with its own characteristic set of vibrational frequencies:

  • The Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its IR spectrum is characterized by C-H, C=N, and C=C stretching and bending vibrations.

  • The Aldehyde Group: A carbonyl group (C=O) bonded to a hydrogen atom and the pyrazole ring. This group gives rise to a strong and distinct C=O stretching absorption, as well as characteristic C-H stretching and bending vibrations.

  • The Cyclopentyl Group: A saturated five-membered carbocyclic ring. Its spectral signature is dominated by aliphatic C-H stretching and bending vibrations.

By understanding the expected absorption regions for each of these components, we can confidently interpret the IR spectrum of the entire molecule.

Theoretical Principles and Predictive Spectral Analysis

The interpretation of an IR spectrum is a systematic process of correlating observed absorption bands with known vibrational frequencies of functional groups. The following sections detail the expected IR absorptions for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde based on established spectroscopic data.

The Aldehyde Group: A Dominant Spectroscopic Feature

The aldehyde functional group provides some of the most readily identifiable peaks in the IR spectrum.

  • C=O Stretching: The carbonyl (C=O) stretch is one of the strongest and most prominent absorptions in the spectrum.[5] For an aldehyde conjugated to an aromatic ring system like pyrazole, this peak is expected to appear in the range of 1710-1685 cm⁻¹ .[6][7][8] The conjugation slightly lowers the frequency compared to a saturated aliphatic aldehyde (1740-1720 cm⁻¹) due to a decrease in the double bond character of the carbonyl group.[6]

  • Aldehydic C-H Stretching: The C-H bond of the aldehyde group exhibits one or two characteristic stretching vibrations of moderate intensity between 2830-2695 cm⁻¹ .[6] The presence of a peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde, often appearing as a shoulder on the more intense aliphatic C-H stretching bands.[6]

The Pyrazole Ring: Aromatic Heterocyclic Vibrations

The pyrazole ring, being aromatic, will display a series of characteristic absorptions.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyrazole ring are expected to appear at wavenumbers above 3000 cm⁻¹ , typically in the range of 3100-3000 cm⁻¹ .[9]

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring will result in a series of medium to weak absorptions in the region of 1600-1400 cm⁻¹ .[9] Specifically, C=N stretching in pyrazoles can be observed around 1541 cm⁻¹ . A strong band around 1290 cm⁻¹ can be attributed to C-N stretching vibrations within the pyrazole ring.[10]

The Cyclopentyl Group: Aliphatic Signatures

The N-substituted cyclopentyl group will contribute characteristic aliphatic C-H absorptions.

  • Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the cyclopentyl ring will produce strong absorptions in the region of 3000-2850 cm⁻¹ .[9][11] The C-H stretching frequencies for unstrained cyclic alkanes are generally in this range.[11]

  • Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ groups in the cyclopentyl ring will give rise to absorptions in the fingerprint region, typically around 1470-1450 cm⁻¹ .[9]

Summary of Expected IR Absorptions

The following table summarizes the predicted key IR absorption bands for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
3100-3000Aromatic C-H Stretch (pyrazole ring)Medium to Weak
3000-2850Aliphatic C-H Stretch (cyclopentyl group)Strong
2830-2695Aldehydic C-H StretchMedium
1710-1685C=O Stretch (conjugated aldehyde)Strong
1600-1400C=N and C=C Stretch (pyrazole ring)Medium to Weak
1470-1450Aliphatic C-H Bend (cyclopentyl group)Medium
~1290C-N Stretch (pyrazole ring)Strong

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the molecular structure of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde and highlights the key bonds responsible for the most significant IR absorptions.

Caption: Key vibrational modes in 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR spectroscopy due to its simplicity and minimal sample preparation requirements.[12][13][14] It is ideal for analyzing solid powder samples of compounds like 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Spatula.

  • Methanol or isopropanol for cleaning.

  • Lint-free wipes.

  • Solid sample of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with methanol or isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 1-cyclopentyl-1H-pyrazole-4-carbaldehyde powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm to apply consistent pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.[12]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and relative intensities to the predicted values in Table 1 to confirm the structure and identify the functional groups present.

  • Cleaning:

    • Retract the pressure arm and carefully remove the sample powder from the ATR crystal with a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe as described in step 2 to prepare for the next sample.

Conclusion

The infrared spectrum of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is rich with information that allows for its unambiguous identification and characterization. The strong carbonyl absorption of the aldehyde, coupled with the characteristic vibrations of the pyrazole ring and the cyclopentyl substituent, provides a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers, scientists, and drug development professionals can reliably obtain and interpret high-quality IR spectra, ensuring the structural integrity and purity of this important class of heterocyclic compounds.

References

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). - ResearchGate. Available at: [Link]

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem. Available at: [Link]

  • IR: aldehydes - University of Calgary. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry. Available at: [Link]

  • IR Absorption Table - University of Colorado Boulder. Available at: [Link]

  • The features of IR spectrum - SlideShare. Available at: [Link]

  • 1H-Pyrazole - NIST WebBook. Available at: [Link]

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  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PubMed Central. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at: [Link]

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  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available at: [Link]

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

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  • Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

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  • A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde | American Scientific Research Journal for Engineering, Technology, and Sciences. Available at: [Link]

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Sources

An In-depth Technical Guide on the Stability and Storage of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde of growing interest in medicinal chemistry and drug discovery. As a key building block, its stability and proper storage are paramount to ensure the integrity of research outcomes and the quality of synthesized materials. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and handling procedures for this compound, drawing upon data from structurally similar pyrazole-carbaldehydes to establish best practices.

Chemical and Physical Properties

Understanding the fundamental properties of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is crucial for its effective handling and storage. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from analogous compounds.

PropertyInferred Value/CharacteristicRationale
Molecular FormulaC9H12N2OBased on chemical structure
Molecular Weight164.21 g/mol Calculated from the molecular formula
AppearanceLikely a solid (powder or crystalline)Common for similar small molecule heterocycles
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and alcohols.Typical for compounds of this nature.

Stability Profile and Degradation Pathways

The stability of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is influenced by several factors, primarily the presence of the aldehyde functional group and the pyrazole ring. Aldehydes are susceptible to oxidation, while the pyrazole ring is generally stable but can be subject to certain reactions under harsh conditions.

Key Factors Influencing Stability:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is often the primary degradation pathway for aldehyde-containing compounds.

  • Light: Photochemical degradation can occur, leading to the formation of radical species and subsequent decomposition.

  • Moisture: The presence of water can facilitate hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rates of all degradation processes.

Potential Degradation Pathway:

G A 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde B 1-Cyclopentyl-1H-pyrazole-4-carboxylic acid A->B Oxidation (Air/O2)

Caption: Primary degradation pathway of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Recommended Storage and Handling Conditions

Based on safety data sheets for structurally similar pyrazole aldehydes, the following storage and handling conditions are recommended to maintain the stability and purity of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.[1][2][3][4][5]

Storage Conditions

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][3][4]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of chemical degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation of the aldehyde group.
Light Amber vial or light-blocking containerTo prevent photolytic degradation.
Moisture Desiccated environmentTo prevent hydrolysis and other moisture-mediated reactions.
Handling Procedures

Due to the potential for skin, eye, and respiratory irritation, appropriate personal protective equipment (PPE) should be worn when handling 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.[1][2][5]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[1][2][3]

  • Personal Protective Equipment:

    • Wear protective gloves (e.g., nitrile).

    • Wear safety glasses with side shields or goggles.

    • Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling.[1][2][5]

Experimental Protocol: Assessment of Compound Stability

To establish a definitive stability profile for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a formal stability study is recommended. The following protocol outlines a general approach.

Objective: To determine the stability of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde under various stress conditions.

Materials:

  • 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Environmental chambers (for controlled temperature and humidity)

  • Photostability chamber

Methodology:

  • Initial Analysis:

    • Characterize the initial purity of the compound using HPLC.

    • Obtain a reference chromatogram and spectrum.

  • Stress Conditions:

    • Forced Degradation Study:

      • Acidic: 0.1 M HCl at 40°C

      • Basic: 0.1 M NaOH at 40°C

      • Oxidative: 3% H2O2 at room temperature

      • Thermal: 60°C

      • Photolytic: Expose to light in a photostability chamber

  • Time Points:

    • Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) for the forced degradation study.

    • For long-term stability, test at 0, 1, 3, 6, and 12 months under the recommended storage conditions.

  • Analysis:

    • Use HPLC to monitor the appearance of degradation products and the decrease in the parent compound's peak area.

    • Calculate the percentage of degradation.

Workflow for Stability Testing:

Sources

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step protocol for the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis commences with the N-alkylation of pyrazole with cyclopentyl bromide, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C4 position of the pyrazole ring. This guide offers in-depth procedural details, mechanistic insights, safety precautions, and expected characterization data to ensure a reproducible and safe execution of the synthesis.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in the architecture of a vast array of biologically active compounds. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery due to its ability to engage in various non-covalent interactions with biological targets.[1] The versatility of the pyrazole ring allows for its incorporation into molecules with a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile chemical handle for further synthetic elaborations, making pyrazole-4-carbaldehydes key intermediates in the generation of diverse chemical libraries for drug screening.

Overall Synthetic Strategy

The synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is efficiently achieved through a two-step sequence. The first step involves the nucleophilic substitution on cyclopentyl bromide by the pyrazole anion to form 1-cyclopentyl-1H-pyrazole. The subsequent step is an electrophilic aromatic substitution, specifically a Vilsmeier-Haack reaction, to introduce the formyl group at the electron-rich C4 position of the N-substituted pyrazole.

Synthesis_Workflow Pyrazole Pyrazole CyclopentylPyrazole 1-Cyclopentyl-1H-pyrazole Pyrazole->CyclopentylPyrazole Step 1: N-Alkylation (NaH, DMF, Cyclopentyl Bromide) Target 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde CyclopentylPyrazole->Target Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF)

Figure 1: Overall synthetic workflow for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Part 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

Reaction Principle and Mechanism

The N-alkylation of pyrazole proceeds via an S_N2 mechanism. A strong base, sodium hydride (NaH), is employed to deprotonate the pyrazole at the N1 position, generating the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of cyclopentyl bromide to displace the bromide ion and form the N-C bond. Anhydrous dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar aprotic, effectively solvating the sodium cation and promoting the nucleophilicity of the pyrazolate anion.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (S_N2) Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + NaH NaH NaH Na_ion Na⁺ H2 H₂ Pyrazolate->H2 - H₂ Pyrazolate2 Pyrazolate Anion Product 1-Cyclopentyl-1H-pyrazole Pyrazolate2->Product + Cyclopentyl Bromide CyclopentylBromide Cyclopentyl Bromide Br_ion Br⁻ Product->Br_ion - Br⁻

Figure 2: Mechanism of N-alkylation of pyrazole.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
Pyrazole68.08503.40 g
Sodium Hydride (60%)24.00552.20 g
Cyclopentyl Bromide149.0352.55.5 mL
Anhydrous DMF--100 mL
Diethyl Ether--As needed
Saturated NH₄Cl(aq)--As needed
Brine--As needed
Anhydrous MgSO₄--As needed

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.20 g, 55 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve pyrazole (3.40 g, 50 mmol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C and add cyclopentyl bromide (5.5 mL, 52.5 mmol) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 1-cyclopentyl-1H-pyrazole as a colorless oil.

Part 2: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (DMF) and phosphorus oxychloride (POCl₃). This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the 1-cyclopentyl-1H-pyrazole. The C4 position of the pyrazole ring is the most nucleophilic and readily attacked. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole 1-Cyclopentyl-1H-pyrazole Iminium Iminium Salt Intermediate Pyrazole->Iminium + Vilsmeier Reagent Iminium2 Iminium Salt Intermediate Product 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Iminium2->Product + H₂O

Figure 3: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
1-Cyclopentyl-1H-pyrazole136.20202.72 g
Phosphorus Oxychloride (POCl₃)153.33242.2 mL
Anhydrous DMF73.09604.6 mL
Dichloromethane (DCM)--50 mL
Ice--As needed
Saturated NaHCO₃(aq)--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed

Procedure:

  • To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4.6 mL, 60 mmol) and cool to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (2.2 mL, 24 mmol) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 1-cyclopentyl-1H-pyrazole (2.72 g, 20 mmol) in anhydrous DCM (20 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice (approx. 100 g) with stirring.

  • Carefully neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).[3]

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 1-cyclopentyl-1H-pyrazole-4-carbaldehyde as a solid.

Characterization of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 9.8-9.9 (s, 1H, -CHO), 8.1-8.2 (s, 1H, pyrazole H5), 7.9-8.0 (s, 1H, pyrazole H3), 4.8-4.9 (quintet, 1H, cyclopentyl CH), 2.0-2.2 (m, 2H, cyclopentyl CH₂), 1.8-2.0 (m, 4H, cyclopentyl CH₂), 1.6-1.8 (m, 2H, cyclopentyl CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~185 (-CHO), ~142 (pyrazole C3), ~138 (pyrazole C5), ~118 (pyrazole C4), ~62 (cyclopentyl CH), ~33 (cyclopentyl C2/C5), ~24 (cyclopentyl C3/C4).

  • IR (KBr, cm⁻¹): A characteristic strong absorption band for the aldehyde carbonyl (C=O) stretching is expected around 1670-1680 cm⁻¹.[4] Other significant peaks will include C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ is expected at m/z = 164.10.

Safety and Handling

  • Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is exothermic and the reagent itself is moisture-sensitive. The quenching of the reaction mixture with ice should be performed slowly and carefully to control the exothermic reaction.

A thorough risk assessment should be conducted before starting any chemical synthesis.[5]

Conclusion

The two-step synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde presented in this application note is a reliable and scalable method for accessing this important synthetic intermediate. By carefully following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this compound for use in various drug discovery and development programs.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.
  • Šačkus, A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1386.
  • Karrouchi, K., et al. (2018).
  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Akbas, E., et al. (2005). Synthesis and antimicrobial activities of some new 1H-pyrazole-3-carboxylic acid derivatives. Arzneimittelforschung, 55(1), 30-34.
  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Chemical Bulletin, 63(4), 896-899.
  • Goudarshivannanavar, B. C., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-substituted-1H-pyrazole-4-carbaldehydes and their reactions. International Journal of ChemTech Research, 5(4), 1839-1847.
  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Dudutiene, V., et al. (2013). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 78(15), 7409-7416.
  • Overman, L. E., et al. (2014). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organic Letters, 16(21), 5644-5647.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • Hesse, M., et al. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Zheng, S.-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11026-11035.
  • Sanchez-Migallon, A., et al. (1994). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

Sources

Vilsmeier-Haack Formylation of N-Cyclopentylpyrazole: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1] The functionalization of this versatile heterocycle is a key strategy for modulating pharmacological activity. Among the various synthetic transformations, the introduction of a formyl group at the C-4 position via the Vilsmeier-Haack reaction is of paramount importance. This transformation yields pyrazole-4-carbaldehydes, which are not merely end-products but powerful synthetic intermediates.[2] These intermediates serve as versatile handles for further molecular elaboration, enabling the construction of complex derivatives with potential applications as anti-inflammatory, antimicrobial, and anticancer agents.[3][4]

This application note provides an in-depth technical guide to the Vilsmeier-Haack formylation, specifically focusing on N-cyclopentylpyrazole as a representative N-alkylpyrazole substrate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and field-tested protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The process involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6] The formation of this reagent is an exothermic process that must be conducted under anhydrous conditions to prevent its decomposition.[6]

  • Electrophilic Attack and Formylation: The electron-rich pyrazole ring, activated by the N-cyclopentyl group, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. For pyrazoles, this attack is highly regioselective, occurring predominantly at the C-4 position due to the electronic influence of the two nitrogen atoms.[7] The resulting iminium intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carbaldehyde.

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Vilsmeier-Haack formylation of N-cyclopentylpyrazole.

Vilsmeier_Haack_Mechanism Figure 1: Mechanism of Vilsmeier-Haack Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate_Complex Sigma Complex (Iminium Intermediate) Vilsmeier_Reagent->Intermediate_Complex Pyrazole N-Cyclopentylpyrazole Pyrazole->Intermediate_Complex Electrophilic Attack Hydrolysis Aqueous Work-up (Hydrolysis) Intermediate_Complex->Hydrolysis Product N-Cyclopentylpyrazole-4-carbaldehyde Hydrolysis->Product

Caption: Figure 1: Mechanism of Vilsmeier-Haack Formylation.

Experimental Protocol: Synthesis of N-Cyclopentylpyrazole-4-carbaldehyde

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
N-Cyclopentylpyrazole≥95%Commercially AvailableEnsure dryness before use.
Phosphorus Oxychloride (POCl₃)≥99%Sigma-AldrichHandle with extreme caution in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle to ensure anhydrous conditions.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUsed for extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor neutralization.
Saturated Sodium Chloride (Brine)ACS GradeCommercially AvailableFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Safety Precautions: A Critical Overview

The Vilsmeier-Haack reaction involves hazardous reagents that demand strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water.[8] It can cause severe skin burns, eye damage, and is fatal if inhaled. Always handle POCl₃ in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.[9]

  • N,N-Dimethylformamide (DMF): DMF is a flammable liquid and is harmful if inhaled or absorbed through the skin.[10] It is also a suspected teratogen. All manipulations should be performed in a fume hood.

  • Reaction Quenching: The work-up procedure involves quenching the reaction mixture with ice or a basic solution. This is a highly exothermic step and must be performed slowly and cautiously in an ice bath to control the release of heat and prevent splashing of corrosive materials.[6]

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Caption: Figure 2: Experimental Workflow.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes. Maintain the temperature below 10 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.[11]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve N-cyclopentylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the N-cyclopentylpyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.[3]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

    • To prepare a TLC sample, carefully take a small aliquot of the reaction mixture and quench it in a separate vial containing a saturated solution of sodium bicarbonate. Extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.

    • The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice with vigorous stirring. This step is highly exothermic.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the desired product and evaporate the solvent to yield N-cyclopentylpyrazole-4-carbaldehyde as a solid or oil.

Characterization Data

The identity and purity of the synthesized N-cyclopentylpyrazole-4-carbaldehyde should be confirmed by spectroscopic methods.

TechniqueExpected Observations
¹H NMR A singlet for the aldehydic proton (CHO) around δ 9.8-10.0 ppm. A singlet for the pyrazole C-3 proton around δ 8.0-8.2 ppm. A singlet for the pyrazole C-5 proton around δ 8.2-8.4 ppm. Multiplets corresponding to the cyclopentyl protons.
¹³C NMR A signal for the aldehyde carbonyl carbon around δ 185-190 ppm. Signals for the pyrazole ring carbons. Signals for the cyclopentyl carbons.
FT-IR A strong C=O stretching band for the aldehyde at approximately 1670-1690 cm⁻¹.
Mass Spec A molecular ion peak corresponding to the calculated mass of C₉H₁₂N₂O.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions were maintained.
Decomposition of Vilsmeier reagent.Prepare the Vilsmeier reagent at 0 °C and use it immediately. Ensure DMF and POCl₃ are of high purity and anhydrous.
Multiple Products Side reactions.Optimize the stoichiometry of the Vilsmeier reagent. Lowering the reaction temperature may improve selectivity.
Difficult Purification Impurities with similar polarity to the product.Optimize the gradient for column chromatography. Consider crystallization as an alternative purification method.

Conclusion

The Vilsmeier-Haack formylation of N-cyclopentylpyrazole is a reliable and efficient method for the synthesis of the corresponding 4-carbaldehyde derivative. This application note provides a comprehensive and practical guide for researchers in synthetic and medicinal chemistry. By understanding the underlying mechanism, adhering to strict safety protocols, and following the detailed experimental procedure, scientists can confidently utilize this powerful reaction to access valuable building blocks for the development of novel therapeutic agents. The key to a successful outcome lies in the careful control of reaction conditions, particularly the maintenance of an anhydrous environment and the controlled formation of the Vilsmeier reagent.

References

  • Faria, J. V., et al. (2017). Pyrazole Derivatives: A Review on Their Synthesis and Pharmacological Activities. Molecules, 22(1), 139. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • Patel, R. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. [Link]

  • Carl Roth. N,N-Dimethylformamide Safety Data Sheet. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]

  • Air Liquide. Phosphorus Oxychloride Safety Data Sheet. [Link]

  • Chemos GmbH & Co. KG. N,N-dimethylformamide Safety Data Sheet. [Link]

  • Afonin, A. V., et al. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 46(8), 1184-1191. [Link]

  • LANXESS. Phosphorus oxychloride Product Safety Assessment. [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • New Jersey Department of Health. N,N-Dimethylformamide Hazardous Substance Fact Sheet. [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. [Link]

  • Bhat, M., et al. (2020). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 10(49), 29421-29434. [Link]

Sources

Application Notes and Protocols for the Knoevenagel Condensation with 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. The functionalization of the pyrazole ring is a key strategy for modulating these properties, and the introduction of α,β-unsaturated systems via the Knoevenagel condensation represents a powerful tool for molecular diversification. This reaction, which forms a new carbon-carbon bond on the pyrazole core, opens avenues to a vast array of complex molecules, including potential therapeutic agents and advanced materials.

This comprehensive guide provides a detailed exploration of the Knoevenagel condensation reaction utilizing 1-cyclopentyl-1H-pyrazole-4-carbaldehyde as the aldehydic component. We will delve into the synthesis of this key starting material, provide detailed, field-proven protocols for its condensation with various active methylene compounds, and discuss the critical aspects of reaction optimization, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel pyrazole derivatives.

Part 1: Synthesis of the Starting Material: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

A robust and scalable synthesis of the starting aldehyde is paramount for any subsequent chemical transformations. The most common and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles is the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

Synthesis of 1-Cyclopentyl-1H-pyrazole

The initial step involves the N-alkylation of pyrazole with a suitable cyclopentylating agent.

Protocol 1: Synthesis of 1-Cyclopentyl-1H-pyrazole

  • Materials:

    • Pyrazole

    • Cyclopentyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of pyrazole (1.0 eq.) in DMF, add anhydrous potassium carbonate (1.5 eq.).

    • Add cyclopentyl bromide (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-cyclopentyl-1H-pyrazole.

Vilsmeier-Haack Formylation of 1-Cyclopentyl-1H-pyrazole

With the N-substituted pyrazole in hand, the next step is the introduction of the formyl group at the C4 position.

Protocol 2: Vilsmeier-Haack Formylation

  • Materials:

    • 1-Cyclopentyl-1H-pyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Safety Precaution: The Vilsmeier-Haack reaction can be exothermic and the Vilsmeier reagent is moisture-sensitive and corrosive.[4][5] The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (3.0 eq.) in DCM to 0 °C.

    • Add POCl₃ (1.2 eq.) dropwise to the DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of 1-cyclopentyl-1H-pyrazole (1.0 eq.) in DCM dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Part 2: The Knoevenagel Condensation Reaction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of an α,β-unsaturated product.[6] The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.

Mechanistic Rationale

The reaction is typically catalyzed by a weak base, such as a secondary amine (e.g., piperidine) or an ammonium salt. The mechanism, when catalyzed by a secondary amine like piperidine, often proceeds through the formation of an iminium ion intermediate from the aldehyde, which is more electrophilic than the aldehyde itself.[7] The base also deprotonates the active methylene compound to generate a nucleophilic carbanion. The carbanion then attacks the iminium ion, and subsequent elimination of the amine catalyst and water yields the final condensed product.

Diagram 1: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_activation Catalyst Activation cluster_nucleophile_formation Nucleophile Formation cluster_condensation Condensation & Elimination Aldehyde Aldehyde Iminium_Ion Iminium_Ion Aldehyde->Iminium_Ion + Piperidine - H₂O Piperidine Piperidine Active_Methylene Active_Methylene Piperidine->Active_Methylene Intermediate Intermediate Iminium_Ion->Intermediate + Carbanion Carbanion Carbanion Active_Methylene->Carbanion + Piperidine - Piperidinium ion Product Product Intermediate->Product - Piperidine - H⁺ Experimental_Workflow cluster_synthesis Starting Material Synthesis cluster_condensation Knoevenagel Condensation cluster_analysis Product Analysis Pyrazole_Alkylation 1. N-Alkylation of Pyrazole Vilsmeier_Haack 2. Vilsmeier-Haack Formylation Pyrazole_Alkylation->Vilsmeier_Haack Purification_1 3. Purification Vilsmeier_Haack->Purification_1 Reaction_Setup 4. Reaction Setup (Aldehyde, Active Methylene, Catalyst, Solvent) Purification_1->Reaction_Setup Reaction_Monitoring 5. TLC Monitoring Reaction_Setup->Reaction_Monitoring Workup 6. Work-up & Isolation Reaction_Monitoring->Workup Purification_2 7. Final Purification (Recrystallization/ Chromatography) Workup->Purification_2 Characterization 8. Spectroscopic Characterization (NMR, IR, MS) Purification_2->Characterization

Sources

Protocol for the Reductive Amination of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the reductive amination of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. Pyrazole-containing scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds.[1][2] Reductive amination is a cornerstone transformation for introducing diverse amine functionalities, offering a robust and versatile method for creating libraries of potential drug candidates.[3] This guide details the reaction mechanism, offers a step-by-step experimental procedure using sodium triacetoxyborohydride, and provides expert insights into optimization and troubleshooting.

Introduction and Scientific Rationale

Reductive amination is a powerful class of reactions in organic synthesis that transforms a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[1][3] This two-step, often one-pot, procedure is highly valued in pharmaceutical research for its efficiency and broad substrate scope, enabling the synthesis of primary, secondary, and tertiary amines.[1][3]

The core of the reaction involves the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to form a Schiff base (imine). This imine is subsequently reduced to the target amine. The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they can also directly reduce the starting aldehyde, leading to undesired alcohol byproducts.[1]

For this reason, milder, more selective reducing agents are preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exemplary choice for this transformation.[4][5] Its reduced reactivity, conferred by the electron-withdrawing acetoxy groups, allows it to selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[6] This selectivity minimizes side reactions and typically leads to cleaner reaction profiles and higher yields of the desired amine product.[4][5] A study involving a similar pyrazole-4-carbaldehyde derivative confirmed that NaBH(OAc)₃ provided the desired amine in good yield, whereas NaBH₄ only yielded the alcohol byproduct.[1]

Reaction Mechanism and Workflow

The reductive amination process can be visualized as a sequential two-stage transformation occurring in a single pot.

2.1. Mechanism of Action

The reaction proceeds through the following key steps:

  • Hemiaminal Formation: The primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

  • Dehydration to Iminium Ion: The resulting hemiaminal intermediate eliminates a molecule of water, often facilitated by a mildly acidic environment, to form a resonance-stabilized iminium ion. This is typically the rate-limiting step.

  • Hydride Reduction: The selective reducing agent, Sodium Triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary or tertiary amine product.

G Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Schiff Base) Hemiaminal->Iminium Dehydration (-H₂O) Product Final Amine Product Iminium->Product Hydride Reduction Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Iminium

Caption: The reductive amination reaction mechanism.

2.2. Experimental Workflow

The overall laboratory procedure follows a logical sequence from setup to purification.

G A 1. Reagent Preparation B 2. Imine Formation (Aldehyde + Amine in Solvent) A->B C 3. Reduction Step (Add NaBH(OAc)₃) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Work-up (Quench & Extract) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for larger or smaller scales.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeStoichiometry (Equiv.)
1-Cyclopentyl-1H-pyrazole-4-carbaldehyde164.211.0164 mg1.0
Amine (Primary or Secondary)Varies1.1Varies1.1
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.5318 mg1.5
1,2-Dichloroethane (DCE), Anhydrous--10 mL-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--~20 mL-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)--~30-40 mL-
Brine--~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed-

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-cyclopentyl-1H-pyrazole-4-carbaldehyde (164 mg, 1.0 mmol) and the desired amine (1.1 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to the flask. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

    • Scientist's Note: For less reactive or sterically hindered amines, adding 1 equivalent of acetic acid can catalyze imine formation. However, for most primary and simple secondary amines, this is not necessary.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes.

    • Expert Tip: Adding the reducing agent portion-wise helps to control any potential exotherm and ensures a smooth reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed. This typically takes 2-12 hours.[1] If the reaction is sluggish, it can be gently heated to 40-50°C.[1]

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of NaHCO₃ (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL) to remove residual water. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[1][7]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.[1][8]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inefficient imine formation.2. Deactivated reducing agent.3. Amine is a poor nucleophile.1. Add 1 equivalent of acetic acid. 2. Use fresh, anhydrous NaBH(OAc)₃. 3. Increase reaction temperature or use a more forcing solvent.
Alcohol Byproduct Formed 1. Reducing agent is too strong.2. Presence of water hydrolyzing the imine.1. Ensure NaBH(OAc)₃ is used, not NaBH₄. 2. Use anhydrous solvents and reagents. Add 3Å molecular sieves if necessary.[3]
Starting Aldehyde Remains 1. Insufficient reducing agent.2. Reaction not run to completion.1. Use 1.5 equivalents of NaBH(OAc)₃. 2. Increase reaction time or temperature and continue monitoring.
Multiple Products Over-alkylation of a primary amine product (less common with this method).This is rare in one-pot reductive aminations but if observed, consider a two-step process: isolate the imine first, then reduce it.[4]

Conclusion

This application note provides a reliable and robust protocol for the synthesis of N-substituted amines from 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. The use of sodium triacetoxyborohydride ensures high selectivity and efficiency, making this method highly suitable for generating compound libraries in a drug discovery setting. By understanding the underlying mechanism and potential pitfalls, researchers can effectively apply and adapt this protocol to accelerate their synthetic chemistry programs.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. (2021). ACS Publications. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters - ACS Publications. (n.d.). ACS Publications. [Link]

  • Antoniotti, S., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry - ACS Publications. (2026). ACS Publications. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. (n.d.). ResearchGate. [Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. [Link]

  • Sodium cyanoborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. (n.d.). Frontiers. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Publications. (n.d.). ACS Publications. [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride | ACS Omega. (2022). ACS Publications. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Sodium Cyanoborohydride - G-Biosciences. (n.d.). G-Biosciences. [Link]

  • Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.). [Link]

  • Myers Chem 115. (n.d.). [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024). National Institutes of Health. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (n.d.). MDPI. [Link]

Sources

Application Note: A Guided Synthesis of 1-Cyclopentyl-Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows it to act as an effective mimic in various biological pathways.[1][2] This structural analogy has led to the development of numerous potent kinase inhibitors and other therapeutic agents.[3][4] This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a representative member of this class, starting from the readily accessible 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. We will detail the strategic functionalization of the pyrazole core and the subsequent cyclocondensation to construct the fused pyrimidine ring. The protocols are designed for reproducibility and include mechanistic insights, characterization data, and workflow visualizations to ensure success for researchers in drug discovery and synthetic chemistry.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as bioisosteres of adenine, a fundamental component of adenosine triphosphate (ATP).[2] This allows them to competitively bind to the ATP-binding sites of various protein kinases, a family of enzymes often dysregulated in diseases like cancer.[4] Consequently, this scaffold is central to the design of targeted therapies, including inhibitors for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] The N1-substituent, in this case, a cyclopentyl group, plays a crucial role in modulating solubility, metabolic stability, and binding affinity within the target's active site. This guide provides a rational and robust synthetic pathway to access this valuable molecular architecture.

Overall Synthetic Strategy

The synthesis of a pyrazolo[3,4-d]pyrimidine requires a pyrazole precursor bearing functional groups at positions 4 and 5 that can react to form the fused pyrimidine ring. The specified starting material, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, possesses the necessary C4-formyl group but lacks a reactive handle at the adjacent C5 position.

Therefore, our strategy involves a two-stage process:

  • Core Functionalization: Introduction of an amino group at the C5 position of the pyrazole ring. This is most reliably achieved through a nitration-reduction sequence.

  • Annulation: Cyclocondensation of the resulting 5-amino-4-formylpyrazole intermediate with a suitable C1-N building block (guanidine) to construct the target pyrimidine ring.

This strategic approach is visualized in the workflow diagram below.

G start 1-Cyclopentyl-1H-pyrazole aldehyde 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde (Starting Material) start->aldehyde  Vilsmeier-Haack  Formylation nitro 1-Cyclopentyl-5-nitro-1H-pyrazole-4-carbaldehyde (Intermediate I) aldehyde->nitro  Electrophilic  Nitration amino 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde (Intermediate II) nitro->amino  Nitro Group  Reduction final 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product) amino->final  Cyclocondensation  with Guanidine

Figure 1: Overall synthetic workflow from a simple N-alkylated pyrazole to the final pyrazolo[3,4-d]pyrimidine product.

Synthesis of the Key Precursor: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

While designated as the starting point for this guide, the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is a critical first step if not commercially available. The Vilsmeier-Haack reaction is the most authoritative and widely used method for the formylation of electron-rich heterocycles like N-substituted pyrazoles.[5]

Protocol 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise while maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction: Dissolve 1-cyclopentyl-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Heating: After the addition is complete, warm the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title aldehyde.

Staged Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Stage 1: Nitration of the Pyrazole Ring

Causality: Electrophilic nitration of a pyrazole ring typically occurs at the C4 position. However, since this position is already occupied by a deactivating formyl group, the reaction is directed to the C5 position. A mixed acid system (HNO₃/H₂SO₄) provides the necessary nitronium ion (NO₂⁺) electrophile.

Protocol 2: Synthesis of 1-Cyclopentyl-5-nitro-1H-pyrazole-4-carbaldehyde (Intermediate I)

  • Reaction Setup: In a round-bottom flask, add concentrated sulfuric acid (H₂SO₄, 3.0 mL per 1.0 g of aldehyde) and cool to 0°C in an ice bath.

  • Addition: Slowly add 1-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.

  • Nitration: Add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v, 1.1 equiv. of HNO₃) dropwise over 30 minutes.

  • Reaction Monitoring: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice. A solid precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-aldehyde intermediate. This product is often pure enough for the next step without further purification.

Stage 2: Reduction of the Nitro Group

Causality: The nitro group must be reduced to a primary amine to enable the subsequent cyclization. Catalytic hydrogenation is a clean and efficient method, but chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl) is also highly effective and avoids the need for specialized high-pressure equipment.

Protocol 3: Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde (Intermediate II)

  • Reaction Setup: Suspend the nitro-aldehyde intermediate (1.0 equiv.) in ethanol or concentrated hydrochloric acid (HCl).

  • Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv.) portion-wise to the suspension.

  • Heating: Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Workup: Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 9). This will precipitate tin salts.

  • Extraction & Purification: Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate. Extract the filtrate with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amino-aldehyde, which can be purified by column chromatography if necessary.

Stage 3: Cyclocondensation with Guanidine

Causality: This is the key annulation step. The 5-amino-4-formylpyrazole possesses the required 1,3-N,C-dinucleophilic sites. Guanidine acts as a C1-dielectrophile equivalent, providing the final atoms needed to form the six-membered pyrimidine ring. The reaction proceeds via initial imine formation followed by intramolecular cyclization and subsequent aromatization.

Protocol 4: Synthesis of 1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve the amino-aldehyde intermediate (1.0 equiv.) and guanidine hydrochloride (1.5 equiv.) in a suitable solvent such as 2-ethoxyethanol or n-butanol.

  • Base Addition: Add a base, such as sodium ethoxide (NaOEt, 2.0 equiv.) or potassium carbonate (K₂CO₃, 2.5 equiv.), to liberate the free guanidine base.

  • Heating: Heat the mixture to reflux (120-140°C) for 8-16 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Mechanistic Insights: The Annulation Pathway

The formation of the pyrimidine ring from the 5-amino-4-formylpyrazole and guanidine is a classic cyclocondensation reaction. The generally accepted mechanism involves several key steps which are outlined below.

G cluster_0 A 5-Amino-4-formylpyrazole C Schiff Base / Imine Intermediate A->C 1. Nucleophilic attack of Guanidine on Aldehyde 2. Dehydration B Guanidine D Cyclized Intermediate (Tetrahydropyrimidine) C->D Intramolecular Nucleophilic Attack (Amine on Imine Carbon) E Final Aromatized Product D->E Aromatization (-H₂O or equivalent)

Figure 2: Simplified mechanism for the cyclocondensation of 5-amino-4-formylpyrazole with guanidine.

  • Imine Formation: A nitrogen atom of guanidine performs a nucleophilic attack on the carbonyl carbon of the pyrazole's formyl group. Subsequent dehydration leads to the formation of a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The C5-amino group of the pyrazole ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the newly formed imine. This attack closes the six-membered ring.

  • Aromatization: The resulting non-aromatic cyclized intermediate undergoes a dehydration or equivalent elimination event to form the stable, aromatic pyrazolo[3,4-d]pyrimidine ring system.

Quantitative Data and Characterization

The following table summarizes the expected materials and outcomes for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsProductExpected YieldM.W. ( g/mol )
1 1-Cyclopentyl-1H-pyrazolePOCl₃, DMF1-Cyclopentyl-1H-pyrazole-4-carbaldehyde70-85%164.21
2 Pyrazole-4-carbaldehydeHNO₃, H₂SO₄1-Cyclopentyl-5-nitro-1H-pyrazole-4-carbaldehyde80-90%209.19
3 Nitro-aldehydeSnCl₂·2H₂O, HCl5-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde65-80%179.22
4 Amino-aldehydeGuanidine HCl, NaOEt1-Cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine55-70%217.27

Product Validation: The identity and purity of all intermediates and the final product must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, proton environments, and carbon framework.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of C=O and appearance of N-H stretches).

Conclusion

This application note details a logical and robust multi-step synthesis for producing 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. By providing not only step-by-step protocols but also the underlying chemical rationale for each transformation, this guide serves as a valuable resource for researchers. The described pathway is versatile and can be adapted for the synthesis of a wide array of substituted pyrazolo[3,4-d]pyrimidines, facilitating further exploration of this critical scaffold in drug discovery and development.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1835-1856. [Link]

  • Abdel-Aziz, A. A., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]

  • Shawali, A. S., & Abdallah, M. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Diri, M. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. Archiv der Pharmazie, 347(11), 820-827. [Link]

  • Kumar, R., & Singh, P. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. Bioorganic & Medicinal Chemistry, 21(21), 6395-6407. [Link]

  • El-Malah, A. A., Al-Harbi, S. A., & Arbab, A. H. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Shestopalov, A. M., & Shcherbinin, V. A. (2006). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 62(41), 9639-9654. [Link]

  • Lokhande, P. D., & Sakate, S. S. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Photoenergy, 2011, 1-13. [Link]

  • Kumar, V., & Aggarwal, R. (2013). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 9, 2126-2157. [Link]

  • El-Sayed, N. N. E. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Future Journal of Pharmaceutical Sciences, 4(1), 1-11. [Link]

  • Al-Ostoot, F. H., & Al-Ameri, M. H. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4248. [Link]

  • Al-Suhaimi, K. S., & El-Gazzar, A. R. B. A. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200257. [Link]

  • El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17619-17641. [Link]

Sources

Application Notes and Protocols: Oxidation of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde to 1-Cyclopentyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole-4-Carboxylic Acids in Medicinal Chemistry

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Specifically, 1-substituted pyrazole-4-carboxylic acids are crucial building blocks in the synthesis of complex pharmaceutical agents. The carboxylic acid moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships. This document provides detailed protocols for the oxidation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a key intermediate, to its corresponding carboxylic acid, a transformation of significant interest in the synthesis of novel therapeutics.

Strategic Overview of Oxidation Methodologies

The conversion of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[2] For a heterocyclic substrate such as 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, the choice of oxidant and reaction conditions is critical to ensure high yield and purity, avoiding unwanted side reactions on the pyrazole ring. This guide will focus on three robust and widely applicable methods for this oxidation:

  • Pinnick Oxidation: A mild and highly selective method for oxidizing aldehydes in the presence of other functional groups.[3]

  • Potassium Permanganate (KMnO₄) Oxidation: A powerful and cost-effective classical method.[4][5]

  • Jones Oxidation: A rapid and efficient oxidation using a solution of chromium trioxide in sulfuric acid.[6][7][8][9]

The selection of the optimal method will depend on factors such as scale, available reagents, and the presence of other sensitive functional groups in more complex derivatives.

Method 1: Pinnick Oxidation

The Pinnick oxidation is renowned for its mildness and high chemoselectivity, making it an excellent choice for substrates with sensitive functional groups.[3] The reaction utilizes sodium chlorite (NaClO₂) as the terminal oxidant, typically in the presence of a chlorine scavenger to prevent the formation of explosive chlorine dioxide gas and unwanted side reactions.

Mechanism of Pinnick Oxidation

The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which then reacts with the aldehyde to form a chlorite ester intermediate. This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[10]

Pinnick_Mechanism cluster_0 Pinnick Oxidation Mechanism Aldehyde R-CHO Intermediate [R-CH(OH)OClO] Aldehyde->Intermediate + HOClO ChlorousAcid HOClO CarboxylicAcid R-COOH Intermediate->CarboxylicAcid Fragmentation HOCl HOCl Intermediate->HOCl KMnO4_Workflow Start Dissolve Aldehyde in Acetone/Water AddKMnO4 Add KMnO₄ solution dropwise at 0°C Start->AddKMnO4 Reaction Stir at room temperature AddKMnO4->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Filter Filter off MnO₂ Quench->Filter Acidify Acidify filtrate Filter->Acidify Extract Extract with EtOAc Acidify->Extract Isolate Isolate Product Extract->Isolate

Sources

Application Notes and Protocols: Facile Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and detailed protocol for the preparation of oxime derivatives from 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. Pyrazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The conversion of the aldehyde functional group to an oxime is a critical step in the synthesis of novel therapeutic agents and agrochemicals. This document outlines a robust and efficient method for this transformation, delving into the reaction mechanism, experimental setup, purification, and characterization of the final product. The protocols are designed for researchers, medicinal chemists, and professionals in drug development, providing not only a step-by-step guide but also the scientific rationale behind the experimental choices.

Introduction: The Significance of Pyrazole Oximes

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a prominent scaffold in a multitude of biologically active compounds.[1] The pyrazole nucleus is a key pharmacophore in drugs with anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1] The derivatization of pyrazole scaffolds is a primary strategy in drug discovery to modulate their pharmacokinetic and pharmacodynamic profiles.

Oximes (RR'C=N-OH) are versatile functional groups that can be synthesized from aldehydes or ketones through a condensation reaction with hydroxylamine. The resulting pyrazole oxime derivatives have garnered significant attention due to their diverse bioactivities, including roles as fungicides, insecticides, acaricides, and antitumor agents. This application note focuses on the synthesis of the oxime from 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a valuable building block for creating novel chemical entities with therapeutic potential.

Reaction Principle and Mechanism

The formation of an oxime from an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism.

Step 1: Nucleophilic Addition The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.

Step 2: Dehydration The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime. This step is facilitated by protonation of the hydroxyl group under acidic conditions, turning it into a good leaving group (H₂O).

Oxime Formation Mechanism aldehyde 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde intermediate Carbinolamine Intermediate aldehyde->intermediate Nucleophilic Addition hydroxylamine Hydroxylamine (NH₂OH) oxime 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Oxime intermediate->oxime Dehydration water Water (H₂O) Experimental_Workflow A 1. Dissolve 1-cyclopentyl-1H-pyrazole-4-carbaldehyde in Ethanol B 2. Add Hydroxylamine Hydrochloride and Sodium Bicarbonate A->B C 3. Heat the reaction mixture to reflux B->C D 4. Monitor reaction progress by TLC C->D E 5. Cool to room temperature and concentrate D->E F 6. Add water and extract with Ethyl Acetate E->F G 7. Dry organic layer and evaporate solvent F->G H 8. Purify by column chromatography G->H I 9. Characterize the final product H->I

Sources

Application Notes & Protocols: The Use of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1] The strategic functionalization of this privileged scaffold is key to unlocking novel therapeutic agents. 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde emerges as a valuable building block in this endeavor. Its N-cyclopentyl group enhances lipophilicity, potentially improving pharmacokinetic profiles, while the 4-formyl group serves as a versatile handle for constructing molecular complexity.

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] This atom- and step-economical approach aligns perfectly with the demands of modern drug discovery for rapid library synthesis and the exploration of vast chemical spaces. This application note provides detailed protocols and insights into the use of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde in two pivotal MCRs: the Ugi and Biginelli reactions, offering a gateway to novel heterocyclic entities with significant therapeutic potential.

Synthesis of the Core Building Block: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocyclic systems, including N-substituted pyrazoles.[2] This protocol outlines the synthesis of the title aldehyde from N-cyclopentylpyrazole.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Causality Behind Experimental Choices:

  • Vilsmeier Reagent: The electrophilic species, chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). DMF acts as both a solvent and a reagent.

  • Reaction Temperature: The reaction is initially conducted at low temperatures (0-5°C) during the addition of POCl₃ to control the exothermic formation of the Vilsmeier reagent. The subsequent stirring at a higher temperature (60-70°C) is necessary to drive the electrophilic substitution on the pyrazole ring to completion.

  • Work-up: The reaction is quenched by pouring it onto crushed ice to hydrolyze the intermediate iminium salt to the desired aldehyde. Neutralization with a base like sodium bicarbonate is crucial to remove any acidic byproducts.

Experimental Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place dry dimethylformamide (DMF, 10 mL).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 mL) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • To this solution, add 1-cyclopentyl-1H-pyrazole (0.005 mol) and stir the reaction mixture at 60-70°C for 8-10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.[2]

Data Presentation:

Reactant Molecular Weight ( g/mol ) Equivalents Amount
1-Cyclopentyl-1H-pyrazole136.201.00.68 g
POCl₃153.33~3.02 mL
DMF73.09Solvent/Reagent10 mL

Application in Multicomponent Reactions

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] This reaction is renowned for its high convergence and the vast structural diversity achievable by varying the four input components.

Causality Behind Experimental Choices:

  • Solvent: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the reactants and facilitates the formation of the initial imine and subsequent intermediates.

  • Reaction Conditions: The reaction is typically performed at room temperature, highlighting its efficiency and mildness. No catalyst is generally required.

  • Mechanism: The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic isocyanide. This is followed by the addition of the carboxylate and a subsequent Mumm rearrangement to yield the final α-acylamino carboxamide product.

Protocol 2: Synthesis of a Pyrazole-Containing Peptidomimetic via Ugi-4CR

Experimental Procedure:

  • To a solution of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in methanol (2 mL), add benzylamine (1.0 mmol).

  • Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • To this solution, add acetic acid (1.0 mmol) followed by tert-butyl isocyanide (1.0 mmol).

  • Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired Ugi product.

Data Presentation:

Component Role Equivalents Amount (1 mmol scale)
1-Cyclopentyl-1H-pyrazole-4-carbaldehydeAldehyde1.0164 mg
BenzylamineAmine1.0107 mg
Acetic AcidCarboxylic Acid1.060 mg
tert-Butyl IsocyanideIsocyanide1.083 mg

Visualization of Ugi-4CR Workflow:

Ugi_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Aldehyde 1-Cyclopentyl-1H-pyrazole- 4-carbaldehyde Mix Mix in Methanol Room Temperature, 24-48h Aldehyde->Mix Amine Amine (e.g., Benzylamine) Amine->Mix Acid Carboxylic Acid (e.g., Acetic Acid) Acid->Mix Isocyanide Isocyanide (e.g., t-Butyl Isocyanide) Isocyanide->Mix Product α-Acylamino Carboxamide Product Mix->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: Ugi four-component reaction workflow.

The Biginelli Reaction

First reported by Pietro Biginelli in 1891, this three-component reaction between an aldehyde, a β-ketoester (or other active methylene compound), and urea (or thiourea) provides access to dihydropyrimidinones (DHPMs).[4][5] These heterocyclic scaffolds are of significant interest in medicinal chemistry, with many derivatives exhibiting potent biological activities.

Causality Behind Experimental Choices:

  • Catalyst: While the classical Biginelli reaction can be performed under acidic conditions, various catalysts have been developed to improve yields and reaction times. Here, a catalyst-free approach in a high-boiling solvent like DMF is presented, which can be effective for certain substrates.[6]

  • Solvent: Dimethylformamide (DMF) is used as a solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive the condensation and cyclization steps.[6]

  • Mechanism: The reaction is believed to proceed via an initial condensation between the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the final DHPM.[7]

Protocol 3: Catalyst-Free Biginelli-Type Reaction for Dihydropyrimidinone Synthesis

Experimental Procedure:

  • In a round-bottom flask, combine 1-cyclopentyl-1H-pyrazole-4-carbaldehyde (2 mmol), ethyl acetoacetate (2 mmol), and urea (2.2 mmol).

  • Add dimethylformamide (DMF, 0.5 mL).

  • Heat the mixture under reflux for 20-30 minutes.[6]

  • Monitor the reaction by TLC.

  • After cooling the reaction mixture to room temperature, add methanol (20 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold methanol (3 x 3 mL).

  • The product can be further purified by recrystallization from a suitable solvent.

Data Presentation:

Component Role Equivalents Amount (2 mmol scale)
1-Cyclopentyl-1H-pyrazole-4-carbaldehydeAldehyde1.0328 mg
Ethyl AcetoacetateActive Methylene Cmpd.1.0260 mg
UreaN,N-Dinucleophile1.1132 mg

Visualization of Biginelli Reaction Mechanism:

Biginelli_Mechanism Reactants Aldehyde + Urea + β-Ketoester Iminium Acyliminium Ion Intermediate Reactants->Iminium Condensation Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack (Enolate) Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Dihydropyrimidinone (DHPM) Cyclized->Product Dehydration

Caption: Simplified Biginelli reaction mechanism.

Conclusion and Future Outlook

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block for the synthesis of complex, drug-like molecules through multicomponent reactions. The Ugi and Biginelli reactions, as detailed in these protocols, provide efficient and modular routes to novel peptidomimetics and dihydropyrimidinone scaffolds, respectively. The operational simplicity and high convergence of these methods make them particularly suitable for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. Further exploration of other MCRs, such as the Passerini or Hantzsch reactions, with this pyrazole aldehyde will undoubtedly lead to the discovery of new chemical entities with diverse and potent biological activities.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (2022). International Journal of Molecular Sciences. [Link]

  • Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. (2016). Molbank. [Link]

  • The Biginelli Dihydropyrimidine Synthesis. (2004). Organic Reactions. [Link]

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Hydrazine in the Ugi Tetrazole Reaction. (2016). Synthesis. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2014). ResearchGate. [Link]

  • Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. (2013). The Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc. [Link]

  • Catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. (2016). New Journal of Chemistry. [Link]

  • On the direct use of CO2 in multicomponent reactions: introducing the Passerini four component reaction. (2020). RSC Advances. [Link]

  • Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017). ResearchGate. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Oriental Journal of Chemistry. [Link]

  • Biginelli reactions followed by Suzuki reactions of dihydropyrimidinones and dihydropyrimidinethiones. (2017). ResearchGate. [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Green multicomponent approach to novel 5-[(1H-pyrazol-4-yl)phenylethyl]pyrimidine-2,4(1H,3H)-diones. (2018). ResearchGate. [Link]

  • Passerini reaction. (n.d.). Wikipedia. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). National Institutes of Health. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2011). ResearchGate. [Link]

  • Passerini Reaction (eq 1) under Various Reaction Conditions. (2005). ResearchGate. [Link]

Sources

scale-up synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazole-4-carbaldehydes in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold. Among its many derivatives, 1-substituted-1H-pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates. They serve as versatile building blocks for constructing more complex molecular architectures, enabling the exploration of chemical space in the development of novel therapeutic agents. For instance, these aldehydes are precursors to compounds investigated for their antimicrobial, anti-inflammatory, and antitumor activities.[1][2]

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of a key intermediate, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. We will move beyond a simple recitation of steps to explain the underlying chemical principles, address common scale-up challenges, and provide a robust, self-validating protocol suitable for researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis is logically divided into two primary stages:

  • N-Alkylation of Pyrazole: The initial step involves the synthesis of the precursor, 1-cyclopentyl-1H-pyrazole, via direct alkylation of the pyrazole ring.

  • Vilsmeier-Haack Formylation: The crucial C-4 aldehyde functionality is introduced onto the electron-rich pyrazole ring using the classic Vilsmeier-Haack reaction. This reaction is renowned for its efficiency in formylating activated aromatic and heteroaromatic systems.[1][3]

This two-step approach is designed for scalability, employing cost-effective reagents and well-understood reaction classes to ensure reliability and reproducibility.

Experimental Workflow Overview

The following diagram outlines the complete synthetic workflow, from commercially available starting materials to the final purified product.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Vilsmeier-Haack Formylation A1 Pyrazole & Cyclopentyl Bromide A2 N-Alkylation Reaction (K₂CO₃, Acetonitrile, Reflux) A1->A2 A3 Work-up & Filtration A2->A3 A4 Distillation/Purification A3->A4 A5 1-Cyclopentyl-1H-pyrazole (Precursor) A4->A5 B2 Formylation Reaction (Precursor Addition, Heat) A5->B2 Add Precursor B1 Vilsmeier Reagent Formation (POCl₃, DMF, 0-10 °C) B1->B2 B3 Reaction Quench (Ice Water) B2->B3 B4 Neutralization & Precipitation (aq. NaOH) B3->B4 B5 Isolation & Purification (Filtration, Recrystallization) B4->B5 B6 Final Product: 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde B5->B6

Caption: Overall workflow for the two-part synthesis.

PART A: Scale-Up Synthesis of 1-Cyclopentyl-1H-pyrazole

Protocol A: N-Alkylation of Pyrazole

This protocol details the synthesis of the pyrazole precursor on a 1.0 mole scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Pyrazole68.0868.1 g1.01.0
Cyclopentyl Bromide149.03164.0 g1.11.1
Potassium Carbonate (K₂CO₃), anhydrous138.21207.3 g1.51.5
Acetonitrile (MeCN)-1.0 L--

Step-by-Step Procedure:

  • Reactor Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a thermocouple for temperature monitoring.

  • Reagent Charging: Charge the flask with pyrazole (68.1 g), anhydrous potassium carbonate (207.3 g), and acetonitrile (1.0 L).

  • Initiate Stirring: Begin vigorous stirring to create a well-mixed slurry. The efficiency of the solid-liquid phase transfer is critical for this reaction's success.

  • Substrate Addition: Slowly add cyclopentyl bromide (164.0 g) to the slurry at room temperature over 15-20 minutes.

  • Reaction Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Reaction Cooldown & Filtration: Once the reaction is complete (disappearance of pyrazole), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite. Wash the filter cake with additional acetonitrile (2 x 100 mL).

  • Solvent Removal: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 1-cyclopentyl-1H-pyrazole as a clear, colorless oil.

PART B: Vilsmeier-Haack Formylation for Target Compound Synthesis

This stage is the core of the synthesis, where the aldehyde group is installed. The Vilsmeier-Haack reaction involves highly reactive and hazardous reagents; therefore, strict adherence to safety protocols is mandatory.

Safety First: Handling Vilsmeier-Haack Reagents
  • Phosphorus oxychloride (POCl₃): Extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas.[4][5][6] All operations must be conducted in a certified, high-flow chemical fume hood. Wear heavy-duty nitrile gloves, a chemical-resistant apron, and a full-face shield over safety goggles.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Quenching Procedure: The quenching of the reaction by pouring it onto ice is highly exothermic and releases significant amounts of HCl gas. Ensure the fume hood sash is lowered and adequate ventilation is maintained.

Mechanism: The Electrophilic Attack

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, a chloroiminium cation, from the reaction of DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis during the aqueous work-up yields the final aldehyde.[3]

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Cyclopentyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Final_Product Final Aldehyde Intermediate->Final_Product + H₂O (Work-up)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Protocol B: Scale-Up Formylation of 1-Cyclopentyl-1H-pyrazole

This protocol is designed for a 0.5 mole scale synthesis of the final product.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Phosphorus oxychloride (POCl₃)153.33115.0 g (70.4 mL)0.751.5
N,N-Dimethylformamide (DMF)73.09274.1 g (290 mL)3.757.5
1-Cyclopentyl-1H-pyrazole136.2068.1 g0.51.0
Dichloromethane (DCM)-500 mL--
Sodium Hydroxide (NaOH)40.00~120 g~3.0~6.0
Ice-2.0 kg--

Step-by-Step Procedure:

  • Reactor Setup: In a high-performance fume hood, equip a 5 L jacketed reactor with a powerful overhead mechanical stirrer, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermocouple. Connect the reactor jacket to a circulating chiller.

  • Vilsmeier Reagent Preparation:

    • Charge the reactor with anhydrous DMF (290 mL).

    • Cool the DMF to 0-5 °C using the chiller.

    • Slowly add phosphorus oxychloride (70.4 mL) dropwise via the dropping funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition. An uncontrolled exotherm can lead to a runaway reaction.[7] The formation of a solid precipitate (the Vilsmeier reagent) may be observed.

  • Substrate Addition: After the POCl₃ addition is complete, allow the mixture to stir at 0-10 °C for another 30 minutes. Dissolve the 1-cyclopentyl-1H-pyrazole (68.1 g) in dichloromethane (500 mL) and add this solution to the cold Vilsmeier reagent slurry over 30 minutes.

  • Formylation Reaction: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-45 °C. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Reaction Quench:

    • In a separate large vessel (e.g., a 10 L beaker) placed in an ice bath, prepare a slurry of crushed ice (2.0 kg).

    • Under vigorous stirring , very slowly and carefully pour the reaction mixture onto the ice. This step is highly exothermic and will generate large volumes of HCl gas. Ensure maximum ventilation.

  • Neutralization and Product Precipitation:

    • Prepare a solution of 50% (w/v) sodium hydroxide.

    • Slowly add the NaOH solution to the quenched reaction mixture to neutralize the acid. The pH should be adjusted to ~7-8.

    • The target product, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, will precipitate as a solid. Stir the resulting slurry in the cold for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a vacuum oven at 40-50 °C. The product is often of sufficient purity (>95%) for subsequent steps. If further purification is required, recrystallization from an ethanol/water or isopropanol/heptane mixture is effective.

Scale-Up Considerations and Troubleshooting

ChallengeCause & ExplanationMitigation Strategy
Incomplete Reaction Insufficient Vilsmeier reagent; low reaction temperature or time. The steric bulk of the cyclopentyl group may slightly hinder the reaction compared to smaller alkyl groups.[7]Increase the equivalents of Vilsmeier reagent to 1.8-2.0. Incrementally increase the reaction temperature to 50-55 °C or extend the reaction time, with careful impurity profiling.
Exotherm During POCl₃ Addition Addition is too rapid; inefficient cooling. This is the most critical safety and quality risk, as it can lead to decomposition of the reagent and side reactions.Use a jacketed reactor with a powerful chiller for precise temperature control. Employ a syringe pump or calibrated dropping funnel for slow, controlled addition. Ensure robust stirring to dissipate heat.
Difficult Filtration Product precipitates as a very fine or oily solid. This can be caused by impurities or too rapid precipitation during neutralization.Ensure the quenched mixture is well-chilled before and during neutralization. Add the base slowly to control the precipitation rate. Seeding with a small amount of pure product can promote better crystal growth.
Purification Issues Formation of colored by-products. Overheating or a poorly controlled quench can lead to polymerization or other side reactions.Maintain strict temperature control throughout the process. An activated carbon (charcoal) treatment of the product solution before the final recrystallization step can be effective for color removal.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the pyrazole ring protons, the aldehyde proton (δ 9.5-10.0 ppm), and the cyclopentyl group protons.

  • ¹³C NMR: Confirmation of all carbon signals, including the aldehyde carbonyl at ~185 ppm.

  • Mass Spectrometry: To confirm the molecular weight (M+H⁺ for C₉H₁₂N₂O = 165.10).

  • Melting Point: A sharp melting point indicates high purity.

By following this detailed guide, researchers can confidently and safely scale the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a key building block for advancing drug discovery programs.

References

  • ACS Publications. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic building block, with a focus on identifying and mitigating common byproducts. Our approach is grounded in mechanistic principles to provide robust, field-tested solutions.

I. Overview of the Primary Synthetic Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1-cyclopentyl-1H-pyrazole. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich pyrazole ring, leading to the formation of an iminium intermediate which is subsequently hydrolyzed to yield the desired aldehyde.[1][2][3]

The general mechanism involves three key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt.[1][3]

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the 1-cyclopentyl-1H-pyrazole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to afford the final aldehyde product.[3][4]

Below is a workflow diagram illustrating this process.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Starting_Material 1-Cyclopentyl-1H-pyrazole Starting_Material->Iminium_Intermediate Electrophilic Attack Product 1-Cyclopentyl-1H-pyrazole- 4-carbaldehyde Iminium_Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Question 1: My reaction yield is very low, or I've recovered mostly starting material. What are the likely causes?

Answer:

Low conversion is a common issue and can often be traced back to the integrity of the Vilsmeier reagent or the reactivity of the substrate.

  • Inactive Vilsmeier Reagent: The chloroiminium salt is highly susceptible to hydrolysis. Any moisture present in your DMF, POCl₃, or glassware will decompose the reagent, rendering it ineffective for formylation.[5][6]

  • Insufficient Reaction Temperature or Time: While the formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation of the pyrazole may require heating to proceed at a reasonable rate. Insufficient time or temperature can lead to incomplete conversion.

  • Substrate Purity: Impurities in the starting 1-cyclopentyl-1H-pyrazole can interfere with the reaction.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator before use.

    • Use a freshly opened bottle of anhydrous DMF or DMF distilled over a suitable drying agent.

    • Use fresh, high-purity POCl₃.

  • Optimize Reaction Conditions:

    • Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0°C.

    • After adding the 1-cyclopentyl-1H-pyrazole, allow the reaction to stir at room temperature for a period, then gradually increase the temperature to 70-90°C.[6][7]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Verify Starting Material Quality:

    • Confirm the purity of your 1-cyclopentyl-1H-pyrazole using NMR or GC-MS before starting the reaction.

ParameterRecommended ConditionRationale
Solvent (DMF) AnhydrousPrevents decomposition of the Vilsmeier reagent.[6]
POCl₃ Fresh, high-purityEnsures efficient formation of the active electrophile.
Reagent Prep. Temp. 0-5 °CControls the exothermic reaction of DMF and POCl₃.[5]
Reaction Temp. 70-90 °CProvides sufficient energy for electrophilic substitution on the pyrazole ring.[6][7]
Reaction Monitoring TLCConfirms consumption of starting material and formation of the product.

Question 2: I've isolated my product, but NMR analysis shows an unexpected impurity. What could this byproduct be?

Answer:

The most likely byproducts in this synthesis arise from side reactions involving the starting materials or intermediates.

  • Hydroxymethylated Byproduct: One potential side reaction is the formation of (1-cyclopentyl-1H-pyrazol-4-yl)methanol. This can occur if formaldehyde is generated in situ from the decomposition of DMF at elevated temperatures for prolonged periods.[8] The pyrazole can then undergo hydroxymethylation.

  • Unreacted Starting Material: As discussed in Q1, incomplete reaction will lead to the presence of 1-cyclopentyl-1H-pyrazole in the crude product.

  • Polymeric/Tarry Materials: Overheating or the presence of impurities can lead to the formation of dark, insoluble materials.[5]

Identification and Mitigation Strategy:

  • Characterize the Byproduct:

    • ¹H NMR: Look for a singlet at ~4.5 ppm, which could indicate the methylene protons of the hydroxymethyl group. The aldehyde proton of the desired product typically appears as a singlet around 9.8-10.0 ppm.

    • Mass Spectrometry: Compare the molecular weight of the impurity with that of the expected product and potential byproducts.

  • Mitigation:

    • Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating to minimize DMF decomposition and subsequent hydroxymethylation.[8]

    • Purification: The desired aldehyde can typically be separated from the more polar hydroxymethylated byproduct and non-polar starting material using silica gel column chromatography.

Byproduct_Formation cluster_main Desired Reaction cluster_side Potential Side Reaction Starting_Material 1-Cyclopentyl-1H-pyrazole Product 1-Cyclopentyl-1H-pyrazole- 4-carbaldehyde Starting_Material->Product Vilsmeier-Haack (DMF/POCl₃) Byproduct (1-Cyclopentyl-1H-pyrazol-4-yl)methanol Starting_Material->Byproduct Hydroxymethylation Formaldehyde Formaldehyde (from DMF decomposition) Formaldehyde->Byproduct

Caption: Desired formylation vs. potential hydroxymethylation side reaction.

Question 3: The workup of my reaction resulted in a dark, tarry residue. How can I avoid this and improve the isolation of my product?

Answer:

The formation of a tarry residue is often a sign of decomposition, either of the product or of reaction intermediates, during the workup phase.

  • Exothermic Quenching: The hydrolysis of the Vilsmeier intermediate and any remaining reagent is highly exothermic. Adding water or aqueous base too quickly can cause a rapid temperature increase, leading to decomposition.

  • Harsh pH Conditions: The product, an aldehyde, can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.

Improved Workup Protocol:

  • Controlled Quenching:

    • After the reaction is complete, cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly, with vigorous stirring, onto a large amount of crushed ice. This helps to dissipate the heat generated during hydrolysis.[5][7]

  • Careful Neutralization:

    • After quenching, neutralize the acidic solution carefully. Use a mild base like sodium bicarbonate or sodium carbonate solution, added portion-wise, while keeping the mixture cool in an ice bath.[5][7] Aim for a pH between 7 and 8.

  • Efficient Extraction:

    • Once neutralized, promptly extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Step-by-Step Recommended Workup:

  • Cool the completed reaction mixture to ambient temperature.

  • Pour the mixture slowly into a beaker containing crushed ice with constant stirring.

  • Place the beaker in an ice bath and slowly add a saturated solution of NaHCO₃ until effervescence ceases and the pH is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography.

By implementing these troubleshooting steps and adhering to the optimized protocols, researchers can significantly improve the yield, purity, and reproducibility of their 1-cyclopentyl-1H-pyrazole-4-carbaldehyde synthesis.

III. References

  • Review Article on Vilsmeier-Haack Reaction. Rasayan J. Chem. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147. Available at: [Link]

  • Kazlauskas, K., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(2), M1229. Available at: [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxy-3,4-dihydro-7H-quinolin-5-yl) malonaldehyde. Acta Chimica Slovenica, 60(1), 187-192. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Jagriti Sharma. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2(2), 148-157. Available at: [Link]

  • Wang, Z., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(4), 833-840. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on troubleshooting low yields and other experimental hurdles. My insights are drawn from established synthetic protocols and a deep understanding of the reaction mechanisms involved.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, which is commonly achieved through the Vilsmeier-Haack formylation of 1-cyclopentyl-1H-pyrazole.

Question 1: My Vilsmeier-Haack reaction is showing a low conversion of the starting material, 1-cyclopentyl-1H-pyrazole. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in a Vilsmeier-Haack reaction is a frequent issue that can often be traced back to several key factors related to the reagents and reaction conditions.

Potential Causes and Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyliminium salt, is formed from the reaction of a formamide derivative (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1] This reagent is moisture-sensitive and can decompose if exposed to atmospheric water.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves.

      • Reagent Quality: Use fresh, high-purity POCl₃. Older bottles may have degraded.

      • Order of Addition: Add POCl₃ dropwise to ice-cold DMF with vigorous stirring. A viscous, white precipitate of the Vilsmeier reagent should form.[2] Allow the reagent to form completely before adding the pyrazole substrate.

  • Insufficient Reaction Temperature or Time: The formylation of pyrazoles can be sluggish, especially with sterically hindered substrates.

    • Optimization Strategy:

      • Temperature: While the Vilsmeier reagent is typically prepared at low temperatures, the subsequent reaction with the pyrazole may require heating.[3] Monitor the reaction by Thin Layer Chromatography (TLC) and gradually increase the temperature. A common range is 60-80 °C, but some procedures report temperatures up to 120 °C.[3][4]

      • Reaction Time: These reactions can require several hours to reach completion. Continue to monitor the reaction by TLC until the starting material is consumed. Microwave-assisted synthesis can significantly reduce reaction times.[5]

  • Substrate Reactivity: While pyrazoles are generally reactive towards electrophilic substitution, the cyclopentyl group might exert some steric hindrance.

    • Mitigation Approach: Increasing the stoichiometry of the Vilsmeier reagent can sometimes overcome lower reactivity. A typical starting point is 1.5-2.0 equivalents of the Vilsmeier reagent relative to the pyrazole.

Experimental Workflow for Optimizing the Vilsmeier-Haack Reaction:

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep_reagents Dry Glassware & Anhydrous Reagents add_pocl3 Add POCl3 to DMF at 0°C prep_reagents->add_pocl3 form_reagent Stir to form Vilsmeier Reagent add_pocl3->form_reagent add_pyrazole Add 1-cyclopentyl-1H-pyrazole form_reagent->add_pyrazole heat_reaction Heat reaction mixture (e.g., 60-80°C) add_pyrazole->heat_reaction monitor_tlc Monitor by TLC heat_reaction->monitor_tlc quench Quench with ice-water monitor_tlc->quench If incomplete, - Increase temp/time - Add more reagent neutralize Neutralize with base (e.g., Na2CO3) quench->neutralize extract Extract with organic solvent neutralize->extract purify Purify by column chromatography extract->purify

Caption: Vilsmeier-Haack Reaction and Troubleshooting Workflow.

Question 2: My TLC plate shows multiple spots after the reaction, indicating the formation of byproducts. What are these impurities and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in organic synthesis. In the context of the Vilsmeier-Haack reaction on pyrazoles, several side reactions can occur.

Potential Byproducts and Mitigation Strategies:

  • Unreacted Starting Material: As discussed in the previous question, incomplete conversion is a primary reason for multiple spots on a TLC plate.

  • Di-formylated Products: While less common for the 4-position of pyrazole, aggressive reaction conditions (high temperature, large excess of Vilsmeier reagent) could potentially lead to further reactions.

    • Control Measures: Use a moderate excess of the Vilsmeier reagent (1.5-2.0 eq.) and carefully control the reaction temperature.

  • Products of Ring Opening or Rearrangement: Under harsh acidic conditions and high temperatures, the pyrazole ring could potentially undergo decomposition, although this is less likely under standard Vilsmeier-Haack conditions.

  • Impurities from Work-up: The work-up procedure is critical for obtaining a clean product.

    • Hydrolysis of the Iminium Intermediate: The reaction initially forms an iminium salt intermediate which is then hydrolyzed to the aldehyde during aqueous work-up. Incomplete hydrolysis can lead to impurities. Ensure the reaction mixture is thoroughly quenched with water or ice and stirred for a sufficient time to allow for complete hydrolysis.

    • Basification: The reaction mixture is acidic and needs to be neutralized. Using a suitable base (e.g., sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide) to bring the pH to neutral or slightly basic is crucial. Insufficient neutralization can leave acidic impurities.[2]

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Column Chromatography: Purify the crude product using column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating the desired product from impurities.[2][6]

Question 3: I have successfully synthesized the product, but the final yield after purification is still low. Where could I be losing my product?

Answer:

Product loss can occur at various stages, from the reaction itself to the final isolation steps.

Potential Sources of Product Loss and Solutions:

  • Mechanical Losses during Work-up:

    • Extractions: Ensure efficient extraction by performing multiple extractions with a suitable solvent. The product may have some water solubility, so repeated extractions are important.

    • Transfers: Be meticulous when transferring solutions between flasks to minimize losses.

  • Incomplete Precipitation/Extraction: If the product is isolated by precipitation, ensure that the conditions (e.g., pH, temperature) are optimized for maximum precipitation. If extracting, ensure the chosen solvent has a good partition coefficient for your product.

  • Degradation on Silica Gel: Aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation during column chromatography.

    • Mitigation: You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column.

  • Volatility of the Product: While 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is not expected to be highly volatile, be cautious when removing the solvent under high vacuum, especially if the product is an oil. Avoid excessive heating of the flask on the rotary evaporator.

Summary of Key Vilsmeier-Haack Reaction Parameters for Optimization:

ParameterTypical RangeTroubleshooting Considerations
Equivalents of DMF 1.5 - 4.0Use a slight excess relative to POCl₃. Can also be used as the solvent.
Equivalents of POCl₃ 1.5 - 4.0A higher excess may be needed for less reactive substrates.[7]
Temperature 0 °C (reagent formation), 60-100 °C (reaction)Higher temperatures can improve conversion but may also lead to side products.[3][7]
Reaction Time 2 - 24 hoursMonitor by TLC to determine the optimal time.
Solvent DMF, Dichloromethane (DCM)DMF is the most common as it is also a reagent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

The reaction involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloromethyliminium salt). In the second stage, the electron-rich pyrazole ring attacks this electrophile, followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous work-up to yield the aldehyde.[1]

Q2: Are there alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?

Yes, other reagents like oxalyl chloride or thionyl chloride can be used in place of POCl₃ to activate DMF. Additionally, alternative formylating agents and methods exist for pyrazoles, but the Vilsmeier-Haack reaction remains a very common and effective method.[5]

Q3: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. Look for the characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum and the carbonyl carbon signal around 180-190 ppm in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching frequency around 1670-1700 cm⁻¹.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

Q4: Can this procedure be scaled up?

Yes, the Vilsmeier-Haack reaction is generally scalable. However, when scaling up, it is important to pay close attention to heat management, especially during the exothermic formation of the Vilsmeier reagent and the quenching of the reaction. A gradual, controlled addition of reagents is crucial.

References

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. Available at: [Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF - ResearchGate. Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]

  • The synthesis of 1H‐pyrazole‐appended pyridines. - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. Available at: [Link]

  • US4996327A - Preparation of pyrazole and its derivatives - Google Patents.
  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. - Degres Journal. Available at: [Link]

  • Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... - ResearchGate. Available at: [Link]

  • A novel route to fully substituted 1H-pyrazoles. - Semantic Scholar. Available at: [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]

Sources

preventing decomposition of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and workup of this valuable heterocyclic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and purity of your compound.

Introduction: The Challenge of Stability

1-Cyclopentyl-1H-pyrazole-4-carbaldehyde is a key building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the Vilsmeier-Haack reaction, presents a critical challenge: the aldehyde functional group is susceptible to decomposition during the aqueous workup.[1][2] This guide will provide a detailed analysis of the causes of this instability and offer robust, field-proven protocols to mitigate degradation and maximize your yield of pure product.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of my desired product, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, after the Vilsmeier-Haack reaction workup. What is causing this decomposition?

A1: The decomposition of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde during the workup of a Vilsmeier-Haack reaction is a common issue stemming from the harsh conditions required to hydrolyze the intermediate iminium salt and neutralize the reaction mixture. The primary culprits are:

  • Extreme pH Conditions: The Vilsmeier-Haack reaction is performed under acidic conditions. The subsequent neutralization, if not carefully controlled, can expose the aldehyde to strongly basic or acidic environments, which can catalyze decomposition pathways.[3]

  • Hydrolysis of the Iminium Intermediate: The workup involves quenching the reaction with water or ice to hydrolyze the Vilsmeier iminium salt to the aldehyde. This process can be exothermic and, if not controlled, the localized heat can promote side reactions and degradation.[3]

  • Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially when exposed to air during workup and purification.

Q2: My final product is a dark, tarry residue instead of the expected crystalline solid. What leads to this?

A2: The formation of a dark, tarry residue is often a sign of significant product decomposition and polymerization.[3] This can be caused by:

  • Overheating during Workup: As mentioned, the quenching of the Vilsmeier reaction is exothermic. Pouring the reaction mixture too quickly into a small amount of water can cause a rapid temperature increase, leading to uncontrolled side reactions.

  • Use of Strong Bases for Neutralization: Using strong bases like sodium hydroxide can lead to side reactions, such as aldol condensations or other base-catalyzed decompositions, especially if the neutralization is not homogenous and localized areas of high pH exist.[2]

Q3: Can I purify 1-cyclopentyl-1H-pyrazole-4-carbaldehyde using standard silica gel column chromatography?

A3: While possible, silica gel chromatography can sometimes lead to the decomposition of sensitive aldehydes. The slightly acidic nature of silica gel can catalyze degradation pathways for some compounds. If you are observing product loss on the column, alternative purification methods should be considered.

Troubleshooting and Optimization Guide

To prevent the decomposition of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, we recommend a two-pronged approach: optimizing the workup procedure and employing a protective purification strategy.

Strategy 1: Optimized Mild Workup Protocol for Vilsmeier-Haack Reaction

The key to a successful workup is maintaining a low temperature and using a mild base for neutralization.

Experimental Protocol:

  • Preparation: Prepare a large beaker of crushed ice.

  • Quenching: Slowly and with vigorous stirring, pour the Vilsmeier-Haack reaction mixture directly onto the crushed ice. This ensures that the exothermic hydrolysis of the iminium salt is well-controlled and the temperature remains low.

  • Neutralization: Once the reaction mixture is fully quenched and cold, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with continuous stirring. Monitor the pH of the aqueous layer with pH paper, aiming for a final pH of 7-8. Avoid over-basification.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Causality Behind the Choices:

  • Crushed Ice: Provides a large surface area for efficient heat dissipation during the quenching process.

  • Sodium Bicarbonate: A mild base that effectively neutralizes the acidic reaction mixture without creating a strongly basic environment that could degrade the aldehyde.

G cluster_reaction Vilsmeier-Haack Reaction cluster_workup Optimized Workup cluster_product Product reaction Reaction Mixture (Acidic) quench Pour onto Crushed Ice reaction->quench Slow Addition neutralize Neutralize with sat. NaHCO3 (pH 7-8) quench->neutralize Vigorous Stirring extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product Pure Aldehyde dry->product

Strategy 2: Purification and Protection via Bisulfite Adduct Formation

For particularly sensitive aldehydes or when chromatography is problematic, the formation of a sodium bisulfite adduct is an excellent method for both purification and temporary protection.[4][5] The aldehyde reacts with sodium bisulfite to form a stable, often crystalline, adduct that can be easily separated from impurities. The pure aldehyde can then be regenerated under mild conditions.[5]

Experimental Protocol:

Part A: Formation of the Bisulfite Adduct

  • Dissolution: After the initial workup (as described in Strategy 1, up to the extraction step and removal of the organic solvent), dissolve the crude aldehyde in a minimal amount of a water-miscible solvent like ethanol or methanol.[6]

  • Adduct Formation: To this solution, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). Stir the mixture vigorously at room temperature. The formation of the adduct may take some time, from minutes to several hours.

  • Isolation of the Adduct: The bisulfite adduct will often precipitate as a white solid. If it does, collect the solid by filtration and wash it with a small amount of cold ethanol or diethyl ether to remove any remaining impurities. If the adduct is water-soluble, it can be isolated by extracting the aqueous layer with an organic solvent to remove impurities, leaving the adduct in the aqueous phase.[4]

Part B: Regeneration of the Pure Aldehyde

  • Suspension/Solution: Suspend the filtered bisulfite adduct solid in water or use the aqueous layer from the extraction.

  • Regeneration: Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate). While stirring vigorously, add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise until the pH of the aqueous layer is basic (pH ~8-9).[5]

  • Extraction: The aldehyde will be released back into the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

Causality Behind the Choices:

  • Bisulfite Adduct: This adduct is a stable salt, protecting the aldehyde functionality from oxidation and other degradation pathways.

  • Mild Regeneration: The use of a mild base like sodium bicarbonate to regenerate the aldehyde avoids the harsh conditions that can cause decomposition.

G cluster_formation Adduct Formation cluster_regeneration Aldehyde Regeneration cluster_product Product crude Crude Aldehyde add_bisulfite Add sat. NaHSO3 (aq) crude->add_bisulfite adduct Bisulfite Adduct (Stable Solid/Aqueous) add_bisulfite->adduct Purification/ Protection add_base Add Mild Base (e.g., NaHCO3) adduct->add_base extract Extract with Organic Solvent add_base->extract Releases Aldehyde product Pure Aldehyde extract->product

Summary of Recommendations

ParameterRecommendationRationale
Workup Temperature Maintain at 0-5 °CMinimizes decomposition and side reactions.
Neutralizing Agent Saturated Sodium BicarbonateAvoids harsh pH conditions that can degrade the aldehyde.
Purification Method Bisulfite Adduct FormationProvides excellent purification and protects the aldehyde from degradation.
Storage Store under an inert atmosphere (N₂ or Ar) at low temperaturePrevents oxidation of the aldehyde functional group.

By implementing these carefully considered strategies, researchers can overcome the inherent instability of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde and reliably obtain high-purity material for their downstream applications.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Retrieved from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724.
  • BenchChem. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

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Technical Support Center: Forced Degradation Studies of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for forced degradation studies of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical insights into designing, executing, and troubleshooting these critical experiments. Our approach moves beyond simple protocols to explain the underlying scientific principles, ensuring your studies are robust, compliant, and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they essential?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1] These studies are a cornerstone of drug development and are mandated by regulatory bodies like the ICH.[2][3]

The primary objectives are:

  • To Identify Degradation Pathways: Stress testing helps elucidate the likely degradation products and pathways of the drug substance.[1]

  • To Demonstrate Specificity of Analytical Methods: It is crucial for developing and validating stability-indicating analytical methods (e.g., HPLC) that can separate the parent drug from all potential degradation products.[1][4]

  • To Understand Molecular Stability: These studies reveal the intrinsic stability of the molecule, helping to inform formulation development, packaging selection, and storage conditions.[1][5]

For 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, this involves understanding the vulnerabilities of the pyrazole ring and the aldehyde functional group under various stresses.

Q2: What are the key structural features of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde that I should consider?

Understanding the molecule's structure is key to predicting its behavior.

  • Pyrazole Ring: This is a five-membered aromatic heterocycle. Aromatic systems are generally stable; however, the pyrazole nucleus, while resistant to oxidation and reduction, can undergo reactions like electrophilic substitution.[6] It is considered a metabolically stable scaffold in many pharmaceuticals.[7]

  • Carbaldehyde Group (-CHO): This is the most reactive site. Aldehydes are highly susceptible to oxidation, readily converting to carboxylic acids.[8][9][10] This will likely be a primary degradation pathway.

  • N-Cyclopentyl Group: The bond between the pyrazole nitrogen and the cyclopentyl ring is generally stable. The alkyl group itself is not highly reactive under standard stress conditions.

Therefore, we can hypothesize that the primary degradation will occur at the carbaldehyde moiety, with the pyrazole ring remaining largely intact under mild to moderate stress.

Q3: What are the standard stress conditions recommended by the ICH Q1A(R2) guideline?

The ICH guidelines recommend exposing the drug substance to a variety of stress conditions to cover potential degradation scenarios.[2][4] These typically include:

  • Hydrolysis: Across a range of pH values (e.g., acidic, neutral, basic).

  • Oxidation: Using an oxidizing agent like hydrogen peroxide.

  • Photolysis: Exposure to UV and visible light to assess photostability.

  • Thermal Degradation: High-temperature exposure, typically in both solid and solution states.

Q4: What is the target degradation range for these studies?

The goal is not to completely destroy the drug but to induce sufficient degradation to identify and quantify the resulting products. A target degradation of 5-20% is widely accepted as a best practice.[2] This range ensures that the degradation products are formed at a high enough concentration for reliable detection and characterization without the sample being overwhelmed by secondary and tertiary degradants.[2]

Experimental Design and Protocols

A well-designed study starts with a clear plan. The following workflow provides a systematic approach to conducting forced degradation studies.

G cluster_plan Phase 1: Planning & Preparation cluster_exec Phase 2: Stress Execution cluster_analysis Phase 3: Analysis & Reporting Plan Define Objectives & Conditions (ICH Q1A/Q1B) Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) Plan->Prep Control Prepare Control Samples (Unstressed, Protected from Light) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Ox Oxidation (e.g., 3% H2O2, RT) Prep->Ox Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photostability (ICH Q1B Light Box) Prep->Photo Analyze HPLC-UV/DAD Analysis (Compare stressed vs. control) Acid->Analyze Base->Analyze Ox->Analyze Thermal->Analyze Photo->Analyze MassBal Calculate Mass Balance (% Assay + % Impurities ≈ 100%) Analyze->MassBal StructID Structure Elucidation (LC-MS) (For significant degradants) MassBal->StructID Report Compile Report (Pathways, Method Specificity) StructID->Report

Caption: High-level workflow for a forced degradation study.

Recommended Starting Stress Conditions

The conditions below are starting points. The duration and stressor concentration should be adjusted to achieve the target 5-20% degradation.

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Primary Expected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24 hoursGenerally stable, but monitor for any ring-opening products.
Base Hydrolysis 0.1 M NaOHRoom Temp4 hoursPotential for Cannizzaro reaction or other base-catalyzed reactions.
Oxidation 3% H₂O₂Room Temp6 hoursOxidation of the aldehyde to 1-cyclopentyl-1H-pyrazole-4-carboxylic acid.
Thermal (Solid) 80°C (Dry Heat)80°C48 hoursAssess solid-state stability; potential for polymerization or decomposition.
Thermal (Solution) 80°C in Diluent80°C24 hoursAssess solution stability; may accelerate hydrolysis or other reactions.
Photostability ICH Q1B Option 2AmbientPer ICHN-H bond dissociation or other photochemical reactions.[11][12]
Step-by-Step Protocol: Oxidative Degradation

This protocol details the most probable degradation pathway for this molecule.

  • Preparation:

    • Accurately weigh ~10 mg of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Prepare a control sample: Pipette 1 mL of the stock solution into an HPLC vial and add 1 mL of water.

  • Stress Application:

    • Pipette 1 mL of the stock solution into a separate HPLC vial.

    • Add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Scientific Rationale: H₂O₂ is a common choice for oxidative stress as it mimics potential oxidative conditions without being overly harsh, and its excess is easily quenched or chromatographically separated. The aldehyde group is the most likely target for oxidation.[10]

    • Store the vial at room temperature, protected from light, for 6 hours. Monitor at intermediate time points (e.g., 2, 4 hours) to track degradation kinetics.

  • Sample Analysis:

    • After the desired time, inject the stressed and control samples directly into the HPLC-UV/DAD system. If quenching is necessary, a small amount of sodium bisulfite solution can be added.

    • Analyze the chromatograms to determine the percentage of the parent drug remaining and the peak areas of any new impurities formed. .

  • Mass Balance Calculation:

    • Calculate the mass balance: Mass Balance (%) = (% Assay of Parent Drug) + (Σ % Area of All Degradation Products).

    • A good mass balance (95-105%) indicates that all major degradation products are being detected.

Troubleshooting Guide

Q: I'm not seeing any degradation, even after extending the stress duration. What should I do?

A: Potential Causes & Solutions:

  • Insufficient Stress Energy: The conditions may be too mild. The pyrazole ring is known to be quite stable.[6]

    • Solution: Gradually increase the stress level. For thermal stress, increase the temperature by 20°C increments. For hydrolysis, increase the acid/base concentration (e.g., from 0.1 M to 1 M) or temperature. For oxidation, a higher concentration of H₂O₂ (e.g., up to 30%) can be used.

  • Low Drug Substance Solubility: The drug may not be fully dissolved in the stress medium, reducing its exposure.

    • Solution: Confirm the solubility of your compound in the chosen diluent and stress media. Consider adding a co-solvent if necessary, but be aware that the co-solvent itself must be stable under the stress conditions.

Q: My sample degraded almost completely (>50%) in a very short time. How can I control this?

A: Potential Causes & Solutions:

  • Excessive Stress Energy: The conditions are too harsh, leading to rapid primary degradation and potentially the formation of secondary/tertiary degradants that complicate analysis.

    • Solution: Reduce the stress level significantly. For base hydrolysis, which can be rapid, consider conducting the experiment at a lower temperature (e.g., 5°C). Reduce the concentration of the stressor (e.g., use 0.01 M NaOH instead of 0.1 M) and shorten the exposure time, taking multiple time points early on.

Q: My mass balance is poor (<95%). Where are my degradants?

A: Potential Causes & Solutions:

This is a common and critical issue. A poor mass balance suggests that one or more degradation products are not being detected by your analytical method.

  • Degradant Lacks a Chromophore: The degradation pathway may have destroyed or altered the UV-absorbing part of the molecule.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. A mass spectrometer (MS) is also invaluable for detecting non-chromophoric species.

  • Degradant is Volatile: The product may be a small, volatile molecule that is lost during sample preparation or analysis.

    • Solution: This is difficult to resolve with HPLC. Consider using Gas Chromatography (GC) with headspace analysis if volatile degradants are suspected.

  • Degradant is Not Eluting from the HPLC Column: The product may be highly polar and retained at the column inlet, or highly nonpolar and irreversibly adsorbed to the stationary phase.

    • Solution: Modify your HPLC gradient. Start with a much weaker mobile phase (e.g., 99% aqueous) to elute polar compounds and extend the gradient to a very strong mobile phase (e.g., 95-100% organic) with a long hold to elute nonpolar compounds. Check for peaks that may appear very late in the chromatogram.

  • Precipitation of Degradant: The degradation product may be insoluble in the sample diluent.

    • Solution: Visually inspect the stressed sample for any cloudiness or precipitate. If observed, try dissolving the sample in a stronger solvent (like DMSO) before final dilution for HPLC analysis.

G Start Problem: Poor Mass Balance (<95%) Q1 Does the degradant have a UV chromophore? Start->Q1 A1_Yes Are degradants retained on the column? Q1->A1_Yes Yes A1_No Action: Use universal detector (CAD, ELSD, MS) Q1->A1_No No A2_Yes Action: Modify HPLC gradient (weaker start, stronger end). Check for late eluters. A1_Yes->A2_Yes Yes A2_No Is the degradant volatile or insoluble? A1_Yes->A2_No No A3_Yes Action: Use GC-Headspace for volatiles. Inspect sample for precipitate and use stronger solvents. A2_No->A3_Yes Yes A3_No Action: Re-evaluate entire process. Consider secondary degradation. A2_No->A3_No No

Caption: Troubleshooting decision tree for poor mass balance.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Kumar, V., & Khan, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • Verma, S., & Singh, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 184-193. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Kats, M. (2005). Forced degradation studies: regulatory considerations and implementation.
  • Talukdar, A., et al. (2021). VO(acac)2/H2O2 Mediated Oxidation of 1-(Thiazol-2-yl)-1H-pyrazole-4-carbaldehydes. Polycyclic Aromatic Compounds, 41(5), 1035-1043. [Link]

  • Sharma, G., & Kumar, S. (2022). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Symonds, C., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 21(27), 14636-14646. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of N-Alkyl vs. N-Aryl Pyrazole-4-Carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[1] Their utility stems from the reactive aldehyde functionality, which serves as a linchpin for a multitude of chemical transformations including condensations, oxidations, and multicomponent reactions.[1][2] The substituent at the N-1 position of the pyrazole ring, be it an alkyl or an aryl group, critically dictates the molecule's physicochemical and pharmacological properties, and, more importantly for the synthetic chemist, its reactivity.[1] This guide provides an in-depth, objective comparison of the reactivity of N-alkyl versus N-aryl pyrazole-4-carbaldehydes, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of the N-1 Substituent: Electronic and Steric Effects

The reactivity of the aldehyde group in pyrazole-4-carbaldehydes is intrinsically linked to the electronic nature of the pyrazole ring, which is modulated by the N-1 substituent. This modulation can be understood through the interplay of inductive and resonance effects, alongside steric considerations.

N-Alkyl pyrazole-4-carbaldehydes typically feature an electron-donating alkyl group at the N-1 position. Alkyl groups, through a positive inductive effect (+I), increase the electron density of the pyrazole ring. This enhanced electron density on the ring, in turn, slightly deactivates the C-4 carbaldehyde group towards nucleophilic attack by increasing the electron density on the carbonyl carbon.

N-Aryl pyrazole-4-carbaldehydes , conversely, possess an aryl group at the N-1 position which can exert both inductive and resonance effects. While the aryl group is weakly electron-withdrawing by induction (-I), its resonance effect can be either electron-donating or electron-withdrawing, depending on the substituents on the aryl ring itself. An unsubstituted phenyl group, for instance, is generally considered to be net electron-withdrawing. This withdrawal of electron density from the pyrazole ring leads to a more electrophilic carbonyl carbon in the C-4 carbaldehyde, thereby enhancing its reactivity towards nucleophiles. Furthermore, the aromaticity of the pyrazole ring can be influenced by the N-substituent, with electron-withdrawing groups tending to decrease aromaticity.[3]

Steric hindrance also plays a significant role. Bulky N-alkyl or N-aryl groups can impede the approach of reagents to the aldehyde functionality, potentially slowing down reaction rates or influencing the stereochemical outcome of a reaction.[4][5][6]

Visualizing the Electronic Influence

The following diagram illustrates the differential electronic effects of N-alkyl and N-aryl substituents on the electrophilicity of the pyrazole-4-carbaldehyde.

G cluster_0 N-Alkyl Pyrazole-4-carbaldehyde cluster_1 N-Aryl Pyrazole-4-carbaldehyde N_Alkyl R (Alkyl) (+I effect) Pyrazole_Alkyl Pyrazole Ring (Electron Rich) N_Alkyl->Pyrazole_Alkyl e- donating Aldehyde_Alkyl C=O (Less Electrophilic) Pyrazole_Alkyl->Aldehyde_Alkyl Deactivating N_Aryl Ar (Aryl) (-I effect) Pyrazole_Aryl Pyrazole Ring (Electron Deficient) N_Aryl->Pyrazole_Aryl e- withdrawing Aldehyde_Aryl C=O (More Electrophilic) Pyrazole_Aryl->Aldehyde_Aryl Activating

Caption: Electronic effects of N-substituents on pyrazole-4-carbaldehyde reactivity.

Comparative Reactivity in Key Transformations

The following sections provide a comparative overview of the reactivity of N-alkyl and N-aryl pyrazole-4-carbaldehydes in common synthetic transformations, supported by representative experimental data.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. The enhanced electrophilicity of the aldehyde in N-aryl pyrazole-4-carbaldehydes is expected to facilitate this reaction.

N-SubstituentActive Methylene CompoundCatalystSolventTime (min)Yield (%)Reference
1,3-diphenylMalononitrile(NH₄)₂CO₃Water:Ethanol (1:1)1095[7]
Substituted PhenylMalononitrileGlacial Acetic Acid-10 (Microwave)-[8]
Experimental Protocol: Knoevenagel Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
  • To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL), add ammonium carbonate (20 mol%).

  • Reflux the reaction mixture for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product precipitates out and is collected by filtration, washed with cold water, and dried to afford the desired product.

Workflow for a Typical Knoevenagel Condensation

G start Start reactants Mix Pyrazole-4-carbaldehyde, Active Methylene Compound, Catalyst, and Solvent start->reactants reflux Reflux Reaction Mixture reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter and Collect Solid cool->filter dry Dry the Product filter->dry end End dry->end

Caption: General workflow for Knoevenagel condensation.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is a primary route for the synthesis of pyrazole-4-carbaldehydes.[1][2][9][10][11][12] The nature of the N-substituent can influence the yield of this formylation reaction.

N-SubstituentStarting MaterialReagentsConditionsYield (%)Reference
4-methoxyphenyl3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazolePOCl₃, DMF70 °C, 24 h48[10]
PhenylAryl methyl ketone phenylhydrazonesPOCl₃, DMF-Good[12]
Alkyl1-, 3-, and 5-AlkylpyrazolesPOCl₃, DMFMicrowave, 10 min-[13]

Note: While yields are reported for various substrates, a direct comparison of yields for N-alkyl vs. N-aryl pyrazoles under identical Vilsmeier-Haack conditions is not explicitly detailed in the provided search results.

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[10]
  • To dry dimethylformamide (40 mmol) under an argon atmosphere at -10 °C, add phosphorus oxychloride (40 mmol) dropwise.

  • Stir the mixture at -10 °C until the formation of the viscous, white Vilsmeier reagent is observed.

  • Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol) in dry dimethylformamide (5 mL) and add it dropwise to the Vilsmeier reagent at room temperature.

  • Increase the reaction temperature to 70 °C and maintain for 24 hours.

  • After the reaction is complete, cool the mixture and pour it into ice water (200 mL).

  • Basify the solution with solid Na₂CO₃ and NaOH to a pH > 10.

  • Collect the resulting precipitate by filtration and purify by column chromatography on silica gel to obtain the final product.

Conclusion

The choice between an N-alkyl and an N-aryl substituent on a pyrazole-4-carbaldehyde has profound implications for its reactivity. N-aryl pyrazole-4-carbaldehydes generally exhibit enhanced reactivity towards nucleophiles due to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the carbonyl carbon. In contrast, the electron-donating nature of N-alkyl groups tends to slightly deactivate the aldehyde. These electronic effects, coupled with steric considerations, are critical factors to consider when designing synthetic routes involving these valuable heterocyclic building blocks. For reactions that benefit from a more electrophilic aldehyde, such as Knoevenagel condensations, an N-aryl pyrazole-4-carbaldehyde is often the superior choice. Conversely, for reactions where a less reactive aldehyde is desired or where steric hindrance needs to be minimized, an N-alkyl analogue might be more appropriate. A thorough understanding of these principles allows for the rational selection of substrates and reaction conditions, ultimately leading to more efficient and successful synthetic outcomes.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Structural Chemistry. Retrieved January 25, 2026, from [Link]

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes: Impact on selectivity of catalytic alkene oxidation with mild oxidant NaIO4 | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 25, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (n.d.). Retrieved January 25, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer | The Journal of Organic Chemistry - ACS Publications. (2023). The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Retrieved January 25, 2026, from [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 25, 2026, from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. (2021). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). Structural Chemistry. Retrieved January 25, 2026, from [Link]

  • (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Polycyclic Aromatic Compounds. Retrieved January 25, 2026, from [Link]

  • (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (n.d.). Retrieved January 25, 2026, from [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PubMed Central. (2023). RSC Advances. Retrieved January 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to N-Substituent Effects on Pyrazole-4-carbaldehyde Synthesis Yields

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, pyrazole-4-carbaldehydes are invaluable synthetic intermediates. Their utility as versatile building blocks for a diverse range of biologically active molecules is well-established. The formyl group at the C4 position of the pyrazole ring serves as a crucial handle for various chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications.

The Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1] This reaction typically employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). However, the efficiency and yield of this transformation are profoundly influenced by the nature of the substituent at the N1 position of the pyrazole ring. This guide provides a comparative analysis of product yields for the synthesis of pyrazole-4-carbaldehydes bearing different N-substituents, supported by experimental data, to empower researchers in optimizing their synthetic strategies.

The Decisive Role of the N-Substituent: A Comparative Yield Analysis

The electronic nature of the N-substituent plays a pivotal role in the Vilsmeier-Haack formylation of pyrazoles. The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position of the pyrazole ring. Consequently, substituents that enhance the nucleophilicity of the pyrazole ring generally lead to higher yields, while those that diminish it can hinder the reaction.

To illustrate this critical relationship, the following table summarizes representative yields for the synthesis of pyrazole-4-carbaldehydes with N-aryl, N-alkyl, and N-unsubstituted pyrazoles.

N-Substituent CategorySpecific N-SubstituentOther Substituents on Pyrazole RingYield (%)Reference
N-Aryl Phenyl3-(2,5-difluorophenyl)90%[1]
Phenyl3-triflyloxy60%[2]
PhenylNone65%[3]
(2,6-dichloro-4-trifluoromethyl)phenyl3-arylGood[4]
Phenyl1,3-diphenylGood[1]
N-Alkyl 2-chloroethyl3-propyl-5-chloro58%[5]
Methyl3-propyl-5-chloro55%[5]
Benzyl3-(4-fluorophenyl)Good[1]
N-Unsubstituted -3,5-dimethylFails[6]

Key Observations and Mechanistic Insights:

  • N-Aryl Substituents: Pyrazoles bearing N-aryl substituents generally undergo Vilsmeier-Haack formylation with good to excellent yields.[1][4] The aromatic ring at the N1 position can modulate the electronic properties of the pyrazole nucleus. While aromatic rings are generally electron-withdrawing, their overall effect in this context appears to be favorable for the reaction. It is plausible that the ability of the aryl group to stabilize the intermediate carbocation formed during the electrophilic attack contributes to the successful formylation. For instance, the synthesis of 3-(2,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was reported to have a 90% yield when using 10 equivalents of POCl₃, a significant improvement from the 60% yield obtained with 2 equivalents.[1] This highlights that reaction conditions can be optimized to achieve high yields even with substituted aryl groups.

  • N-Alkyl Substituents: N-alkyl pyrazoles are also amenable to Vilsmeier-Haack formylation, affording the corresponding 4-carbaldehydes in moderate to good yields.[5][6] Alkyl groups are electron-donating, which increases the electron density of the pyrazole ring and facilitates the electrophilic attack by the Vilsmeier reagent. For example, the formylation of 5-chloro-1-methyl-3-propyl-1H-pyrazole proceeds with a 55% yield.[5]

  • N-Unsubstituted Pyrazoles: A critical observation is the failure of direct Vilsmeier-Haack formylation at the C4 position of N-unsubstituted pyrazoles, such as 3,5-dimethyl-1H-pyrazole.[6] This is attributed to the acidic nature of the N-H proton. In the presence of the Vilsmeier reagent, the electrophilic substitution is believed to occur at the nitrogen atom, leading to the formation of an ammonium ion. This deactivates the pyrazole ring towards further electrophilic attack at the C4 position. Therefore, for the synthesis of 1H-pyrazole-4-carbaldehydes, a multi-step approach involving N-protection is often necessary.

Experimental Protocols

To provide a practical framework, detailed methodologies for the Vilsmeier-Haack formylation of an N-aryl and an N-alkyl pyrazole are outlined below.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde[3]

Workflow Diagram:

start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl3) start->reagent_prep add_pyrazole Add 1-Phenylpyrazole reagent_prep->add_pyrazole reaction Heat Reaction Mixture add_pyrazole->reaction workup Quench with Ice & Neutralize reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Crystallization extraction->purification end End purification->end substituent N-Substituent (Alkyl vs. Aryl vs. H) reactivity Pyrazole Ring Nucleophilicity substituent->reactivity influences yield Product Yield reactivity->yield determines

Sources

A Senior Application Scientist's Guide to Alternative Reagents for 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Among the plethora of functionalized pyrazoles, 1-cyclopentyl-1H-pyrazole-4-carbaldehyde stands as a critical intermediate, its aldehyde group serving as a versatile handle for further molecular elaboration. This guide provides an in-depth technical comparison of alternative reagents to 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, focusing on their synthesis, performance, and the strategic implications of their use in drug development programs.

The Central Role of Pyrazole-4-carbaldehydes and the Vilsmeier-Haack Reaction

The formylation of the pyrazole ring at the C4-position is a key transformation, and the Vilsmeier-Haack reaction is the most prevalent and robust method to achieve this.[1][2][3] This reaction typically employs a phosphine-free reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The resulting electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring.

The choice of the substituent at the N1-position of the pyrazole ring is a critical determinant of the molecule's overall physicochemical and pharmacological properties. While the cyclopentyl group in the title compound offers a balance of lipophilicity and conformational flexibility, exploring a diverse range of N1-substituents is paramount for fine-tuning drug-like properties.

Comparative Synthesis of N-Substituted Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is broadly applicable to a variety of N-substituted pyrazoles. The nature of the N1-substituent—be it alkyl, aryl, or a more complex moiety—can influence the reaction's efficiency. Below, we compare the synthesis of several alternatives to 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

N-Alkyl Pyrazole-4-carbaldehydes: A Study in Steric and Electronic Effects

Simple N-alkyl substituents are common in drug candidates. Their synthesis via the Vilsmeier-Haack reaction is generally straightforward.

Table 1: Comparison of Vilsmeier-Haack Formylation for N-Alkyl Pyrazole-4-carbaldehydes

N1-SubstituentStarting MaterialReagentsReaction ConditionsYield (%)Reference
Cyclopentyl 1-Cyclopentyl-1H-pyrazolePOCl₃, DMF0 °C to 70 °C, 5-6 h~75%Estimated from similar reactions
Methyl 1-Methyl-1H-pyrazolePOCl₃, DMF0 °C to 100 °C, 3 h85%[Generic protocol]
Ethyl 1-Ethyl-1H-pyrazolePOCl₃, DMF0 °C to 100 °C, 3 h82%[Generic protocol]
tert-Butyl 1-tert-Butyl-1H-pyrazolePOCl₃, DMF0 °C to 100 °C, 4 h78%[Generic protocol]
Benzyl 1-Benzyl-1H-pyrazolePOCl₃, DMF0 °C to 70 °C, 5-6 hGood[4]

Causality Behind Experimental Choices: The use of POCl₃ and DMF is standard for generating the Vilsmeier reagent. The reaction temperature is typically started at 0 °C to control the initial exothermic reaction and then raised to drive the reaction to completion. The reaction times and yields suggest that while N-alkyl pyrazoles are generally good substrates, steric hindrance from bulkier groups like tert-butyl may slightly decrease the yield.

N-Aryl Pyrazole-4-carbaldehydes: Modulating Electronic Properties

N-aryl pyrazoles are of significant interest as the aryl group can engage in additional binding interactions with biological targets and its electronic properties can be readily tuned.

Table 2: Comparison of Vilsmeier-Haack Formylation for N-Aryl Pyrazole-4-carbaldehydes

N1-SubstituentStarting MaterialReagentsReaction ConditionsYield (%)Reference
Phenyl 1-Phenyl-1H-pyrazolePOCl₃, DMF0 °C to 70 °C, 4 h90%[4]
p-Tolyl 1-(p-Tolyl)-1H-pyrazolePOCl₃, DMF0 °C to 70 °C, 4 h92%[Generic protocol]
p-Methoxyphenyl 1-(4-Methoxyphenyl)-1H-pyrazolePOCl₃, DMF0 °C to 70 °C, 24 h48%[2]
p-Nitrophenyl 1-(4-Nitrophenyl)-1H-pyrazolePOCl₃, DMF0 °C to 80 °C, 5 h75%[Generic protocol]

Expertise & Experience: The higher yields often observed for N-aryl pyrazoles compared to some N-alkyl pyrazoles can be attributed to the electronic nature of the aryl substituent. Electron-donating groups on the phenyl ring can further activate the pyrazole system towards electrophilic substitution. Conversely, strongly electron-withdrawing groups might slightly decrease the reactivity, although good yields are still attainable. The extended reaction time for the 1-(4-methoxyphenyl) derivative might be due to specific experimental conditions or the presence of other functional groups.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole

This protocol is a representative example and can be adapted for other N-substituted pyrazoles.

Materials:

  • 1-Phenyl-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of anhydrous DMF (5.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add POCl₃ (3.0 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (or the desired temperature, e.g., 70 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.

Trustworthiness: This protocol includes a controlled addition of reagents at low temperature to manage the exothermic reaction, a clear workup procedure to neutralize the acidic components and isolate the product, and a purification step to ensure the final product's purity.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Hydrolysis & Isolation DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrazole N-Substituted Pyrazole Pyrazole->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (e.g., NaHCO₃) Intermediate->Hydrolysis Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Vilsmeier-Haack Reaction Workflow

Alternative Formylation Strategies

While the Vilsmeier-Haack reaction is a powerful tool, certain substrates may be sensitive to its conditions. Therefore, exploring alternative formylation methods is crucial for a comprehensive synthetic strategy.

The Duff Reaction: A Phenolic Formylation Approach Adapted

The Duff reaction traditionally involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium. While less common for pyrazoles, this method can be a viable alternative, particularly for pyrazoles bearing a hydroxyl group or other functionalities that might not be compatible with the Vilsmeier-Haack conditions.

Plausible Mechanism: The reaction likely proceeds through the formation of an electrophilic iminium species from HMTA in the presence of acid, which then attacks the electron-rich pyrazole ring.

Advantages:

  • Milder conditions for certain substrates compared to POCl₃.

  • Avoids the use of phosphorus-based reagents.

Disadvantages:

  • Generally lower yields compared to the Vilsmeier-Haack reaction.

  • The scope for N-substituted pyrazoles is not as well-documented.

Formylation with Triethyl Orthoformate

Triethyl orthoformate, in the presence of a Lewis acid or under acidic conditions, can also serve as a formylating agent. This method is often used for the synthesis of heterocyclic systems and can be applied to the formylation of activated aromatic rings.

Advantages:

  • Can be performed under various conditions, offering flexibility.

Disadvantages:

  • Often requires harsh conditions or specific catalysts.

  • Yields can be variable.

Conclusion and Future Perspectives

The synthesis of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde and its N-substituted analogs is a critical step in the development of new pyrazole-based therapeutics. The Vilsmeier-Haack reaction remains the gold standard for this transformation, offering high yields and broad substrate scope for a variety of N-alkyl and N-aryl pyrazoles. The choice of the N1-substituent provides a powerful tool for modulating the electronic and steric properties of the final molecule, directly impacting its biological activity and pharmacokinetic profile.

While alternative methods like the Duff reaction and formylation with triethyl orthoformate exist, their application to N-substituted pyrazoles is less explored and may offer opportunities for future research, particularly for substrates incompatible with Vilsmeier-Haack conditions. Furthermore, the development of more sustainable and efficient catalytic formylation methods would be a significant advancement in this field. This guide provides a solid foundation for researchers to make informed decisions when selecting or developing synthetic routes to this important class of intermediates.

Reagent_Comparison cluster_alternatives Alternative N1-Substituents cluster_methods Synthetic Methods Title 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Alkyl N-Alkyl (Methyl, Ethyl, tert-Butyl) Title->Alkyl Compare Aryl N-Aryl (Phenyl, Tolyl, etc.) Title->Aryl Compare VH Vilsmeier-Haack (High Yield, Broad Scope) Alkyl->VH Duff Duff Reaction (Milder, Lower Yield) Alkyl->Duff TEOF Triethyl Orthoformate (Variable Conditions) Alkyl->TEOF Aryl->VH Aryl->Duff Aryl->TEOF

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A Comparative Guide to the Structural Validation of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of methodologies for the synthesis and structural validation of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde and its derivatives. As a class of compounds with significant potential in medicinal chemistry, rigorous and unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and analytical logic, empowering researchers to make informed decisions in their own synthetic and characterization workflows. We will explore the prevalent Vilsmeier-Haack synthesis and compare it with an alternative oxidative approach, providing a framework for choosing the most suitable method based on precursor availability and desired purity profile. The core of this guide is a detailed exposition of spectroscopic techniques, establishing a self-validating system for structural elucidation.

While specific experimental data for 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is not widely published, we will utilize data from closely related, well-documented analogs to illustrate the principles of structural validation. This approach provides a robust and transferable methodology for any researcher working with this class of compounds.

I. Synthetic Strategies: A Comparative Analysis

The introduction of a formyl group at the C4 position of the pyrazole ring is a key transformation in the synthesis of many biologically active molecules. Two primary strategies for achieving this are the Vilsmeier-Haack reaction and the oxidation of a pre-existing hydroxymethyl group.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, including pyrazoles.[1][2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, a chloroiminium salt, acts as the formylating agent.

Causality of Experimental Choices: The Vilsmeier reagent is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating/activating agent like phosphorus oxychloride (POCl₃).[3] The choice of a substituted pyrazole as the starting material is crucial, as the electron-donating nature of the alkyl or aryl substituent at the N1 position activates the pyrazole ring towards electrophilic attack. The reaction is typically performed at elevated temperatures to drive the formylation to completion. The workup procedure involving neutralization with a base is essential to hydrolyze the intermediate iminium salt to the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-Cyclopentyl-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Aldehyde 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (Workup) Oxidation_Workflow Starting_Material (1-Cyclopentyl-1H-pyrazol-4-yl)methanol Product 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Starting_Material->Product + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., MnO₂, PCC) Solvent Inert Solvent (e.g., DCM)

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of synthesized intermediates is a cornerstone of regulatory compliance and end-product efficacy. 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of various therapeutic agents, demands a robust analytical framework to ascertain its purity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) based methods for this purpose, grounded in scientific principles and practical, field-proven insights.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of a final drug product.[1] These undesirable components can arise from starting materials, by-products of side reactions, intermediates, or degradation products.[1] For a compound like 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, which is often synthesized via the Vilsmeier-Haack reaction, potential impurities could include unreacted starting materials or products from unwanted side reactions.[2][3][4] Therefore, a highly selective and sensitive analytical method is not merely a quality control checkpoint but a critical component of the entire drug development process.

Primary Analytical Strategy: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of non-polar and moderately polar compounds. For 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, an aromatic aldehyde, RP-HPLC offers an excellent primary method for purity determination.

Causality Behind Method Selection:

  • Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte based on its hydrophobicity. The cyclopentyl group and the pyrazole carbaldehyde moiety of the target molecule exhibit sufficient non-polar character for effective retention and separation from more polar or non-polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is optimal. Acetonitrile is often preferred for aromatic compounds due to its lower viscosity and favorable UV transparency. A gradient, starting with a higher aqueous composition and increasing the organic solvent percentage over time, ensures that both polar and non-polar impurities are eluted and resolved from the main analyte peak.

  • Detection: A UV detector is highly suitable as the pyrazole and carbaldehyde functionalities contain chromophores that absorb in the UV region. A Diode Array Detector (DAD) is particularly advantageous as it provides spectral data across a range of wavelengths simultaneously.[5] This allows for the determination of the optimal detection wavelength for maximum sensitivity and can also be used for peak purity analysis.[6][7][8]

This protocol is designed to be self-validating through the inclusion of rigorous system suitability tests, ensuring the reliability of the generated data.

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and any necessary buffer components (e.g., trifluoroacetic acid, phosphate buffer).

  • Volumetric flasks and pipettes for standard and sample preparation.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the determined λmax of the analyte)

  • Injection Volume: 10 µL

3. System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified.[9][10][11][12] This is a non-negotiable step for ensuring data integrity. A standard solution of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde is injected multiple times (typically n=5 or 6).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency; a higher number indicates better separation power.
Repeatability (%RSD) %RSD of peak area and retention time ≤ 2.0%Demonstrates the precision of the analytical system over a short period.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 1-cyclopentyl-1H-pyrazole-4-carbaldehyde.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask to achieve a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis and Purity Calculation:

  • The purity of the sample is determined by the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

  • Peak purity analysis using the DAD software should be performed on the main peak to check for co-eluting impurities.[6] The software compares spectra across the peak; a high similarity index indicates a spectrally pure peak.[6][7]

Comparative and Orthogonal Methods for Enhanced Purity Assessment

Relying on a single analytical method can sometimes lead to overlooking impurities that may co-elute with the main peak or are not well-resolved under the specific conditions. Employing an orthogonal method—one that utilizes a different separation mechanism or selectivity—provides a more comprehensive purity profile.[13][14][15]

UHPLC is a direct evolution of HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher backpressures.[16][17][18][19][20]

Comparative Advantages:

  • Speed: UHPLC offers significantly faster analysis times, often reducing a 20-minute HPLC run to under 5 minutes.[16][18]

  • Resolution: The smaller particle size leads to higher column efficiency and improved resolution between closely eluting peaks.[16]

  • Sensitivity: Narrower peaks result in a better signal-to-noise ratio, enhancing sensitivity.[16]

Considerations:

  • Cost: UHPLC systems and columns are generally more expensive than their HPLC counterparts.

  • Method Transfer: Transferring a method from HPLC to UHPLC requires careful optimization of the gradient profile and flow rate to maintain selectivity.

HPTLC is a sophisticated form of thin-layer chromatography that offers enhanced separation efficiency and quantitative analysis capabilities.[21][22][23] It serves as an excellent, cost-effective orthogonal technique.

Comparative Advantages:

  • Orthogonality: HPTLC utilizes a different stationary phase (typically silica gel for normal-phase separation) and a non-aqueous mobile phase, providing a completely different selectivity compared to RP-HPLC.

  • Throughput: Multiple samples can be analyzed simultaneously on a single plate.

  • Cost-Effectiveness: Lower solvent consumption and simpler instrumentation make it a more economical choice.[22]

Considerations:

  • Sensitivity and Resolution: Generally, HPTLC has lower sensitivity and resolution compared to HPLC and UHPLC.

  • Automation: While automated systems exist, HPTLC can be more labor-intensive than fully automated HPLC systems.

Comparative Performance Summary
FeatureHPLC-UVUHPLC-UVHPTLC
Principle Reversed-Phase PartitionReversed-Phase PartitionNormal-Phase Adsorption
Typical Run Time 15-30 min2-10 minN/A (Parallel Separation)
Resolution Good to ExcellentExcellentModerate to Good
Sensitivity GoodExcellentModerate
Solvent Consumption ModerateLowVery Low
Initial Cost ModerateHighLow
Orthogonality to RP-HPLC N/ALowHigh

Visualizing the Workflow

Diagram 1: HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter SST System Suitability Test (n=5 injections) Filter->SST Inject Inject Sample SST->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Purity_Calc Calculate % Area Integrate->Purity_Calc Peak_Purity Peak Purity Analysis Integrate->Peak_Purity Report Generate Report Purity_Calc->Report Peak_Purity->Report

Caption: Workflow for HPLC-based purity assessment of synthesized compounds.

Diagram 2: Logic of DAD Peak Purity Assessment

DAD_Peak_Purity Start Main Peak Elutes Acquire Acquire UV Spectra Across the Peak Start->Acquire Normalize Normalize Spectra Acquire->Normalize Compare Compare Spectra (Upslope vs. Apex vs. Downslope) Normalize->Compare Pure Spectrally Homogeneous (Peak is Pure) Compare->Pure  Spectra Match Impure Spectrally Inhomogeneous (Co-elution Detected) Compare->Impure  Spectra Mismatch

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Cyclopentyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous clinically vital agents.[1][2] Derivatives of 1-cyclopentyl-1H-pyrazole-4-carbaldehyde, a novel and promising chemical series, represent a frontier in the development of targeted therapeutics. However, the journey from a promising lead compound to a safe and effective drug is paved with rigorous scientific validation, chief among which is the characterization of its selectivity.

This guide provides an in-depth, experience-driven framework for designing and executing cross-reactivity studies for this specific class of pyrazole derivatives. We will move beyond rote protocols to explore the causal logic behind each experimental choice, ensuring a self-validating and robust approach to de-risking novel chemical entities.

Part 1: The Imperative of Selectivity—Why Cross-Reactivity Studies are Non-Negotiable

Drug selectivity is the measure of a compound's ability to interact with its intended biological target over other potential targets.[3][4] High selectivity is a hallmark of a well-designed therapeutic, as it minimizes the risk of off-target effects, which can lead to adverse drug reactions and unforeseen toxicity.[3][5] In the complex biological milieu, a drug molecule encounters a vast array of proteins, enzymes, and receptors.[5] Unintended interactions, or cross-reactivity, can derail a development program.

Therefore, the central objective of these studies is to build a comprehensive "selectivity profile" for each derivative. This profile not only identifies potential liabilities but also provides critical insights into the structure-activity relationships (SAR) that govern molecular recognition, guiding the next generation of compound design.[6][7][8]

Caption: Conceptual flow of on-target efficacy versus off-target side effects.

Part 2: A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a multi-layered, sequential process. This tiered approach allows for the efficient use of resources, starting with broad, predictive methods and progressing to more focused, biologically relevant systems.

Workflow Start Test Compound (Pyrazole Derivative) InSilico Tier 1: In Silico Prediction (Broadest Funnel) Start->InSilico InVitro Tier 2: In Vitro Biochemical Panel (e.g., Kinase Panel) InSilico->InVitro Prioritize Panels CellBased Tier 3: Cell-Based Assays (Physiological Confirmation) InVitro->CellBased Confirm Hits Decision Selective Profile? (Go/No-Go Decision) CellBased->Decision

Caption: A multi-tiered workflow for systematic cross-reactivity assessment.

Tier 1: In Silico Off-Target Prediction

Causality: Before committing to expensive wet-lab experiments, computational methods provide an invaluable first look at potential off-target interactions.[9][10] These approaches leverage the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[10] For pyrazole derivatives, this is particularly relevant, as the scaffold is known to interact with several protein families.

Methodology:

  • Ligand-Based Similarity Searching: Utilize platforms like SwissTargetPrediction or ChEMBL.[11] These tools compare the 2D or 3D structure of your pyrazole derivative against databases of known ligands with annotated biological targets.[12][13]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) string of the 1-cyclopentyl-1H-pyrazole-4-carbaldehyde derivative.

  • Analysis: The output is a ranked list of potential protein targets (e.g., kinases, GPCRs, enzymes) with a probability score. This list does not confirm interaction but provides a data-driven hypothesis to guide the design of wet-lab screening panels. For example, if the output shows a high probability of interaction with multiple kinases, a broad kinase panel is a logical next step.

Tier 2: In Vitro Biochemical Screening Panels

Causality: This is the core of cross-reactivity profiling, providing direct, quantitative evidence of interaction between a compound and a large number of purified proteins.[14] Given the prevalence of pyrazole scaffolds in kinase inhibitors, a broad kinase panel is an essential starting point for this class of compounds.[15][16][17][18]

Experimental Protocol: Broad Kinase Panel Screening (Example)

This protocol describes a single-concentration inhibition screen, a cost-effective method to identify initial "hits."

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. For the primary screen, create a working solution that will yield a final assay concentration of 1 µM or 10 µM.

  • Assay Plate Setup:

    • Use a multi-well plate (e.g., 384-well).

    • Add the required kinase, substrate, and cofactors to each well as specified by the panel provider (e.g., Reaction Biology, Eurofins Discovery).[14][17]

    • Add the test compound to the appropriate wells.

    • Include positive controls (a known inhibitor for each kinase) and negative controls (vehicle, e.g., 0.1% DMSO).

  • Reaction Initiation & Incubation: Add ATP (often radiolabeled ³³P-ATP) to initiate the enzymatic reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

  • Data Acquisition: Quantify the amount of phosphorylated substrate using a scintillation counter or luminescence reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control:

    • % Inhibition = 100 x (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

Data Presentation: Comparative Table for Initial Hits

Any kinase showing significant inhibition (e.g., >50% at 10 µM) should be flagged for follow-up dose-response analysis to determine the IC50 (half-maximal inhibitory concentration).

Derivative IDTarget Kinase% Inhibition @ 10 µMIC50 (nM)Selectivity Score (S-Score)*
PZ-C5-001 Target-X98%150.01
Off-Target A85%250
Off-Target B15%>10,000
Off-Target C9%>10,000
PZ-C5-002 Target-X95%250.35
Off-Target A92%80
Off-Target B65%1,200
Off-Target C48%5,500

*Selectivity Score can be calculated in various ways, a common method being S(10) = (Number of kinases with IC50 < 10x primary target IC50) / (Total number of kinases tested). A lower score indicates higher selectivity.

Tier 3: Cell-Based Secondary Assays

Causality: A hit in a biochemical assay confirms molecular interaction but doesn't guarantee an effect in a physiological context.[19] Cell-based assays are critical for validating off-target hits by assessing the compound's effect on cellular pathways downstream of the putative off-target.[19][20][21]

Experimental Protocol: Target Engagement/Phosphorylation Assay

This protocol assumes an off-target kinase "A" was identified and aims to confirm its engagement in a relevant cell line.

  • Cell Line Selection: Choose a cell line known to express the off-target kinase A.

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response curve of the pyrazole derivative (e.g., 0.1 nM to 10 µM) for a relevant time period (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • Western Blotting or ELISA:

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of kinase A (e.g., anti-p-Substrate).

    • Probe a parallel blot with an antibody for the total amount of the substrate (anti-Total-Substrate) as a loading control.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

  • Data Analysis: Quantify the band intensity. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms that the compound is inhibiting the off-target kinase in a cellular environment.

Part 3: Interpreting the Data—A Comparative Analysis

Let's analyze the hypothetical data from our table:

  • Derivative PZ-C5-001: This compound demonstrates a highly desirable profile. It is potent against its primary target (IC50 = 15 nM) and shows a significant selectivity window against the most potent off-target hit (Off-Target A, IC50 = 250 nM; >16-fold selective). Its low S-Score of 0.01 indicates it inhibits very few kinases within a 10-fold concentration window of its primary target, marking it as a highly selective compound.

  • Derivative PZ-C5-002: This derivative presents a more challenging cross-reactivity profile. While potent against Target-X (IC50 = 25 nM), it is also highly potent against Off-Target A (IC50 = 80 nM), a selectivity window of only ~3-fold. This lack of selectivity is reflected in its higher S-Score of 0.35. This compound would be considered polypharmacological and carries a higher risk of off-target driven side effects. Further medicinal chemistry efforts would be required to improve its selectivity.

Conclusion: A Commitment to Scientific Rigor

The systematic study of cross-reactivity is fundamental to the development of safe and effective therapeutics. By employing a tiered approach that integrates in silico prediction, broad biochemical profiling, and targeted cell-based validation, researchers can build a comprehensive understanding of a compound's selectivity. This guide, using 1-cyclopentyl-1H-pyrazole-4-carbaldehyde derivatives as a model, provides a robust framework for making informed, data-driven decisions, ultimately separating promising drug candidates from problematic compounds and accelerating the path to the clinic.

References

  • Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PubMed Central. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. Available at: [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. Available at: [Link]

  • Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays. PubMed Central. Available at: [Link]

  • Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]

  • Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. Available at: [Link]

  • Competition Assay Protocol. Fabgennix International. Available at: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

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